N10-Didesmethyl Rizatriptan
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKCDMQZVXCGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211251 | |
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-23-4 | |
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N10-Didesmethyl Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N10-Didesmethyl Rizatriptan, a primary amine analog and a known impurity of the anti-migraine drug Rizatriptan. Due to the limited availability of direct synthetic protocols in published literature, this document outlines a plausible synthetic pathway based on established methods for Rizatriptan and related compounds. Furthermore, it details the necessary analytical techniques for the comprehensive characterization of this compound, including chromatographic and spectroscopic methods. All quantitative data is summarized for clarity, and experimental workflows are visually represented to aid in comprehension.
Introduction
This compound, chemically known as 5-(1H-1,2,4-triazol-1-ylmethyl)-3-(2-aminoethyl)-1H-indole, is a significant compound in the study of Rizatriptan, a selective 5-HT1B/1D receptor agonist. It is recognized as a potential impurity and metabolite of Rizatriptan.[1] A thorough understanding of its synthesis and characterization is crucial for impurity profiling, reference standard qualification, and ensuring the quality and safety of Rizatriptan drug products. This guide aims to consolidate the available information and provide a detailed technical resource for researchers in the pharmaceutical sciences.
Proposed Synthesis of this compound
A direct and detailed synthetic protocol for this compound is not extensively documented in publicly available literature. However, a logical and effective synthesis can be proposed based on the well-established Fischer indole synthesis, a common method for preparing Rizatriptan and its analogs.[2][3] The key distinction in the synthesis of the N10-didesmethyl analog is the use of a precursor with a protected primary amine instead of a dimethylamine group.
The proposed synthetic pathway involves two main stages:
-
Stage 1: Fischer Indole Synthesis to construct the core indole structure.
-
Stage 2: Deprotection to yield the final primary amine.
Proposed Reaction Scheme
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of Protected this compound
-
Reaction Setup: To a solution of 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of water and a miscible organic solvent), add an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
-
Addition of Aldehyde: Slowly add a protected 4-aminobutanal derivative, such as 4,4-diethoxy-N-(tert-butoxycarbonyl)butylamine (1.1 equivalents), to the reaction mixture. The use of a protecting group, such as tert-butoxycarbonyl (Boc), is essential to prevent side reactions with the primary amine.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude protected this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure protected intermediate.
Stage 2: Deprotection to Yield this compound
-
Deprotection Reaction: Dissolve the purified protected this compound in a suitable solvent (e.g., dichloromethane or dioxane).
-
Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC or HPLC until the starting material is consumed.
-
Isolation of Final Product: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with a non-polar solvent (e.g., diethyl ether) to induce precipitation of the hydrochloride or trifluoroacetate salt of this compound. The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Expected Value/Data |
| Molecular Formula | C₁₃H₁₅N₅ |
| Molecular Weight | 241.29 g/mol [4] |
| Appearance | Expected to be an off-white to pale yellow solid |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 242.14 |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected Chemical Shifts (δ, ppm): ~8.3 (s, 1H, Triazole-H)~7.5-7.0 (m, 4H, Indole aromatic-H)~5.4 (s, 2H, -CH₂-Triazole)~3.0-2.8 (m, 4H, -CH₂-CH₂-NH₂)~2.0 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected Chemical Shifts (δ, ppm): ~152, ~144 (Triazole carbons)~136, ~127, ~124, ~121, ~112, ~111, ~109 (Indole carbons)~51 (-CH₂-Triazole)~41 (-CH₂-NH₂)~28 (-CH₂-CH₂-) |
| Infrared (IR) (KBr, cm⁻¹) | Expected Absorption Bands: ~3400-3300 (N-H stretch, indole & amine)~3100 (C-H stretch, aromatic)~2950-2850 (C-H stretch, aliphatic)~1600, ~1500 (C=C stretch, aromatic) |
Detailed Experimental Protocols for Characterization
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 225 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent mixture.
3.3.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan mode to detect the protonated molecular ion [M+H]⁺.
-
Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) directly into the mass spectrometer.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the compound.
-
Spectrometers: ¹H NMR (400 or 500 MHz) and ¹³C NMR (100 or 125 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
3.3.4. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Method: Potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
-
Range: 4000-400 cm⁻¹.
-
Sample Preparation (KBr): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the Fischer indole synthesis, offers a viable method for obtaining this compound for research and reference standard purposes. The detailed analytical protocols and expected data will aid researchers in confirming the identity and purity of the synthesized material. A thorough characterization as outlined is essential for its use in pharmaceutical development and quality control of Rizatriptan.
References
N10-Monodesmethyl Rizatriptan: A Potential Biomarker in Migraine Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide explores the potential of N10-monodesmethyl rizatriptan, the primary active metabolite of the widely prescribed anti-migraine medication rizatriptan, as a biomarker in the context of migraine diagnosis and treatment response. While research into specific biomarkers for migraine is ongoing, understanding the pharmacokinetic and pharmacodynamic profile of key metabolites like N10-monodesmethyl rizatriptan is crucial. This document provides a comprehensive overview of its formation, pharmacokinetic properties, and analytical quantification methods. Furthermore, it delves into the signaling pathways associated with its mechanism of action and discusses its potential utility for researchers, scientists, and drug development professionals in tailoring and monitoring migraine therapies.
Introduction
Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. Triptans, selective serotonin 5-HT1B/1D receptor agonists, are a cornerstone of acute migraine treatment. Rizatriptan is a second-generation triptan known for its rapid onset of action. Following administration, rizatriptan is metabolized into several compounds, with N10-monodesmethyl rizatriptan being the only one that retains significant pharmacological activity, similar to the parent drug.[1][2][3] The concentration and activity of this metabolite could, therefore, offer valuable insights into the efficacy and variability of patient response to rizatriptan treatment. This guide synthesizes the current knowledge on N10-monodesmethyl rizatriptan to facilitate further investigation into its role as a potential biomarker.
Metabolism and Pharmacokinetics
Rizatriptan is primarily metabolized by monoamine oxidase A (MAO-A) through oxidative deamination to an inactive indole acetic acid metabolite. A minor pathway leads to the formation of the active N10-monodesmethyl-rizatriptan.[3][4][5]
Table 1: Pharmacokinetic Parameters of Rizatriptan and N10-monodesmethyl Rizatriptan
| Parameter | Rizatriptan | N10-monodesmethyl Rizatriptan | Reference |
| Plasma Concentration | Parent Compound | Approximately 14% of parent compound | [3][4] |
| Elimination Rate | Similar to N10-monodesmethyl rizatriptan | Similar to Rizatriptan | [3][4] |
| AUC (0-∞) in Adolescent Females vs. Adult Females | - | 45% higher in adolescent females | [4] |
| Cmax in Adolescent Females vs. Adult Females | - | 31-34% higher in adolescent females | [4] |
| Effect of MAO-A Inhibitor (moclobemide) on AUC | Increased by 119% | Increased by over 400% | [6] |
N10-Monodesmethyl Rizatriptan as a Potential Biomarker
While direct studies evaluating N10-monodesmethyl rizatriptan as a biomarker are currently limited, several factors suggest its potential utility:
-
Active Metabolite: Its pharmacological activity at the 5-HT1B/1D receptor is comparable to rizatriptan, meaning its concentration directly contributes to the therapeutic effect.[1][2][3]
-
Inter-individual Variability: The metabolism of rizatriptan, and thus the formation of its active metabolite, can be influenced by genetic polymorphisms in MAO-A and drug-drug interactions.[6] Measuring levels of N10-monodesmethyl rizatriptan could help explain variability in patient response.
-
Treatment Response: Studies have shown that higher baseline levels of certain molecules, like calcitonin gene-related peptide (CGRP), are associated with a better response to rizatriptan.[7] Investigating the correlation between N10-monodesmethyl rizatriptan levels and treatment outcomes could establish it as a predictive biomarker.
-
Drug Interactions: The significant increase in N10-monodesmethyl rizatriptan levels when co-administered with MAO-A inhibitors highlights its potential as a biomarker for assessing the risk of adverse effects in patients on polypharmacy.[6]
Experimental Protocols
The quantification of N10-monodesmethyl rizatriptan in biological matrices is crucial for its investigation as a biomarker. The following are detailed methodologies adapted from established protocols for rizatriptan analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug metabolites in plasma.
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of N10-monodesmethyl rizatriptan).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4.1.2. Chromatographic Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
4.1.3. Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N10-monodesmethyl rizatriptan and the internal standard.
Quantification by HPLC with Fluorescence Detection
High-performance liquid chromatography (HPLC) with fluorescence detection offers a sensitive alternative for quantification.
4.2.1. Sample Preparation
-
Follow the same liquid-liquid extraction protocol as for LC-MS/MS.
4.2.2. Chromatographic Conditions
-
Column: A C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
4.2.3. Fluorescence Detection
-
Excitation Wavelength: 225 nm.
-
Emission Wavelength: 360 nm.
Signaling Pathways and Experimental Workflows
The therapeutic effect of rizatriptan and its active metabolite is mediated through the 5-HT1B/1D receptor signaling pathway. Understanding this pathway is essential for interpreting the significance of N10-monodesmethyl rizatriptan levels.
Conclusion and Future Directions
N10-monodesmethyl rizatriptan presents a compelling candidate for a therapeutic drug monitoring and pharmacodynamic biomarker in migraine treatment with rizatriptan. Its status as an active metabolite with variable plasma concentrations warrants further investigation. Future research should focus on:
-
Dedicated Biomarker Studies: Prospective clinical trials are needed to directly assess the correlation between N10-monodesmethyl rizatriptan plasma concentrations and clinical endpoints in migraine patients.
-
Pharmacogenomic Associations: Investigating the influence of genetic variations in MAO-A and other metabolizing enzymes on the levels of N10-monodesmethyl rizatriptan could lead to personalized dosing strategies.
-
Development of Standardized Assays: Validated and standardized analytical methods for the routine measurement of N10-monodesmethyl rizatriptan in clinical settings are required.
By elucidating the role of N10-monodesmethyl rizatriptan, the scientific and clinical communities can move closer to a more personalized and effective approach to migraine management.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Biomarkers of Migraine: An Integrated Evaluation of Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Rizatriptan to N-Monodesmethyl Rizatriptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine.[1] Its efficacy and safety profile are influenced by its metabolism, which primarily occurs in the liver. Understanding the metabolic pathways of rizatriptan, including the formation of its metabolites, is crucial for drug development, assessing potential drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of the in vitro metabolism of rizatriptan, with a specific focus on the formation of its active metabolite, N-monodesmethyl-rizatriptan. While the primary metabolic route for rizatriptan is oxidative deamination by monoamine oxidase A (MAO-A), the N-demethylation pathway, although minor, is significant as it leads to a pharmacologically active metabolite.[2][3]
This document outlines the known metabolic pathways of rizatriptan, provides generalized experimental protocols for studying its in vitro metabolism, presents available quantitative data, and includes visualizations to illustrate key processes.
Metabolic Pathways of Rizatriptan
The metabolism of rizatriptan proceeds through several routes, with the principal pathway being oxidative deamination. The formation of N-monodesmethyl-rizatriptan represents a minor pathway.
-
Primary Pathway: Oxidative Deamination by MAO-A: The most significant metabolic transformation of rizatriptan is the oxidative deamination of the ethylamine side chain, catalyzed by monoamine oxidase-A (MAO-A). This reaction leads to the formation of an inactive indole acetic acid metabolite.[2][3]
-
Minor Pathway: N-demethylation: A smaller fraction of rizatriptan undergoes N-demethylation to form N-monodesmethyl-rizatriptan. This metabolite is noteworthy as it retains pharmacological activity similar to the parent compound.[2] The specific human enzymes responsible for this N-demethylation are not definitively established in the reviewed literature, although cytochrome P450 (CYP) enzymes are typically involved in such reactions.[4]
-
Other Minor Pathways: Other minor metabolites of rizatriptan that have been identified include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite. These are considered pharmacologically inactive.[2]
Metabolic pathways of Rizatriptan.
Quantitative Data on Rizatriptan Metabolism
| Parameter | Value | Species/System | Comments |
| In Vivo Plasma Concentration of N-Monodesmethyl-rizatriptan | Approx. 14% of parent compound | Human | Indicates that N-demethylation is a minor pathway in vivo.[2] |
| Urinary Excretion of N-Monodesmethyl-rizatriptan | ~1% of oral dose | Human | Further supports N-demethylation as a minor route of elimination. |
| Enzyme Kinetics for Rizatriptan Deamination by MAO-A | Km: 20.31 ± 3.45 µM | Rat Liver Mitochondria | This value is for the primary metabolic pathway, not N-demethylation. |
| Vmax: 11.23 ± 3.68 nmol/h/mg protein | Rat Liver Mitochondria | This value is for the primary metabolic pathway, not N-demethylation. |
Experimental Protocols
Detailed experimental protocols for the specific N-demethylation of rizatriptan in human liver microsomes are not extensively published. Therefore, the following sections provide generalized protocols based on standard methodologies for in vitro drug metabolism studies.
Experimental Workflow for In Vitro Metabolism Study
A typical experimental workflow for in vitro metabolism studies.
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolism of rizatriptan in a mixed-enzyme system representative of the human liver.
Materials:
-
Rizatriptan
-
N-Monodesmethyl-rizatriptan (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile or Methanol (ice-cold, for reaction termination)
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare a stock solution of rizatriptan in a suitable solvent (e.g., DMSO, methanol) and dilute to working concentrations in the incubation buffer. The final solvent concentration in the incubation should be low (typically <1%) to avoid enzyme inhibition.
-
Thaw the pooled HLM on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and diluted HLM.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the rizatriptan working solution.
-
Immediately after adding rizatriptan, add the NADPH regenerating system or NADPH to start the reaction.
-
Incubate the mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile or methanol (typically 2-3 volumes of the incubation mixture). This will precipitate the microsomal proteins.
-
Vortex the samples and then centrifuge at a high speed (e.g., >10,000 x g) for about 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
In Vitro Incubation with Recombinant Human CYP Enzymes
This protocol is used to identify the specific CYP isozymes involved in the N-demethylation of rizatriptan.
Materials:
-
Same as for HLM protocol, but replace HLM with specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.
Procedure:
-
Preparation:
-
Follow the same procedure for preparing the rizatriptan stock and working solutions.
-
Dilute the recombinant CYP enzymes to the desired concentration (e.g., 10-50 pmol/mL) in the incubation buffer.
-
-
Incubation:
-
The incubation mixture should contain the buffer, MgCl₂, the specific recombinant CYP enzyme, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding rizatriptan.
-
Incubate for a fixed time point (e.g., 30 or 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate and process the samples as described in the HLM protocol.
-
Analytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of rizatriptan and N-monodesmethyl-rizatriptan in the incubation samples.
Instrumentation and Conditions (General Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization Mode: Positive ion mode is typically used for the analysis of triptans.[5]
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for rizatriptan and N-monodesmethyl-rizatriptan need to be determined by infusing the pure standards into the mass spectrometer. An internal standard (e.g., a stable isotope-labeled version of rizatriptan or another triptan) should be used for accurate quantification.
Data Analysis for Enzyme Kinetics:
To determine the kinetic parameters (Km and Vmax), incubations are performed with a range of rizatriptan concentrations. The rate of N-monodesmethyl-rizatriptan formation at each concentration is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion
The in vitro metabolism of rizatriptan is predominantly driven by MAO-A, leading to an inactive metabolite. The formation of the active metabolite, N-monodesmethyl-rizatriptan, is a minor pathway likely mediated by CYP enzymes. While detailed protocols and specific kinetic parameters for the N-demethylation of rizatriptan in human in vitro systems are not extensively documented in publicly available literature, the generalized methodologies presented in this guide provide a framework for conducting such studies. Further research is warranted to fully characterize the enzymes involved in N-monodesmethyl-rizatriptan formation and to determine the precise kinetic parameters, which would provide a more complete understanding of rizatriptan's metabolic profile and its potential for drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Rizatriptan N-Monodesmethyl - Acanthus Research [acanthusresearch.com]
- 5. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
N10-Didesmethyl Rizatriptan: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of N10-Didesmethyl Rizatriptan, a metabolite of the anti-migraine drug Rizatriptan. This document consolidates available data on its chemical properties, metabolic pathways, and potential analytical methodologies, offering a valuable resource for researchers in pharmacology and drug development.
Core Chemical and Physical Data
This compound is a metabolite of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1] While information specific to this compound is limited, its fundamental properties have been identified.
| Property | Value | Reference |
| CAS Number | 144035-23-4 | [2] |
| Molecular Formula | C13H15N5 | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
Metabolic Profile of Rizatriptan
Rizatriptan undergoes metabolism primarily through oxidative deamination by monoamine oxidase-A (MAO-A), leading to the formation of an inactive indole acetic acid metabolite.[3][4][5] A minor metabolic pathway results in the formation of N-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound.[3][4][5] Plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of those of the parent drug and it is eliminated at a similar rate.[3][5]
Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[3][5] this compound is understood to be a further demethylated metabolite within this pathway.
Mechanism of Action of Rizatriptan
Rizatriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors.[6] Its therapeutic effect in migraine is attributed to three key actions:
-
Vasoconstriction: It constricts intracranial extracerebral blood vessels.
-
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from sensory neurons in the trigeminal nerve.[6]
-
Inhibition of Pain Signal Transmission: It reduces the transmission of pain signals in the trigeminal pain pathway.[4]
Experimental Protocols
Analytical Method for Impurity Profiling
A validated stability-indicating HPLC method can be employed for the separation and quantification of Rizatriptan and its related substances, including this compound.
Chromatographic Conditions (Adapted from USP method for Rizatriptan):
| Parameter | Specification |
| Column | Purospher® STAR Phenyl (5 µm), 250x4.6 mm |
| Mobile Phase A | 1.0 mL of trifluoroacetic acid in 1 L of acetonitrile and water (4:21 v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of all known impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample containing Rizatriptan and its impurities in the diluent (Mobile Phase A).
-
The final concentration should be approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Workflow for Isolation and Characterization
The isolation of this compound for further characterization can be achieved using preparative HPLC, followed by spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of this compound based on the available scientific literature. While direct research on this specific metabolite is limited, a comprehensive picture can be formed by examining the well-documented pharmacology and metabolism of its parent compound, Rizatriptan. The provided experimental frameworks offer a starting point for researchers aiming to isolate, characterize, and evaluate the pharmacological properties of this compound. Further investigation is warranted to fully elucidate its potential role and activity.
References
- 1. Rizatriptan: MedlinePlus Drug Information [medlineplus.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rizatriptan Monograph for Professionals - Drugs.com [drugs.com]
- 5. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rizatriptan - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Identification of N10-Didesmethyl Rizatriptan EP Impurity I
A Note on Nomenclature: The European Pharmacopoeia (EP) designates Impurity I of Rizatriptan as N-Desmethyl Rizatriptan . The user query referred to "N10-Didesmethyl Rizatriptan," which is a distinct chemical entity. This guide will focus on the officially recognized EP Impurity I, N-Desmethyl Rizatriptan.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Rizatriptan, with Impurity I being a key process-related impurity and metabolite.[2]
This technical guide provides a comprehensive overview of the identification, synthesis, and analytical control of Rizatriptan EP Impurity I, officially known as N-Desmethyl Rizatriptan. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Rizatriptan.
Identification and Chemical Structure
Rizatriptan EP Impurity I is chemically identified as N-Methyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.[3] It is a primary metabolite of Rizatriptan, formed by the N-demethylation of the dimethylaminoethyl side chain.[4]
Chemical Structure of Rizatriptan and N-Desmethyl Rizatriptan (Impurity I):
Caption: Chemical structures of Rizatriptan and its EP Impurity I.
Physicochemical Properties of N-Desmethyl Rizatriptan (Impurity I):
| Property | Value | Reference |
| Chemical Name | N-Methyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | [3] |
| Synonyms | N-Desmethyl Rizatriptan, N10-Monodesmethyl Rizatriptan | [5][6] |
| CAS Number | 144034-84-4 | |
| Molecular Formula | C14H17N5 | |
| Molecular Weight | 255.32 g/mol |
Potential Formation Pathways
N-Desmethyl Rizatriptan can be formed through two primary routes: as a metabolite in vivo and as a process-related impurity during the synthesis of Rizatriptan.
Potential Synthetic Pathway Leading to Impurity I Formation:
A plausible route for the formation of N-Desmethyl Rizatriptan as a process impurity involves the use of starting materials or intermediates that are not fully N,N-dimethylated. For instance, if the synthesis of the side chain precursor, 4-(dimethylamino)butanal, contains the monomethylated analogue, this can lead to the formation of Impurity I.
Caption: Simplified potential formation pathway of Impurity I.
Experimental Protocols
Synthesis of N-Desmethyl Rizatriptan (for use as a reference standard)
A one-pot synthesis of N-desmethyltriptans, including N-Desmethyl Rizatriptan, has been reported. The general approach involves the reaction of the corresponding indole derivative with an appropriate side-chain precursor, followed by reduction. While a detailed, step-by-step protocol for the specific synthesis of N-Desmethyl Rizatriptan for reference standard purposes is not fully available in the public domain, a general methodology can be inferred from the synthesis of related compounds.[4]
A common synthetic route for tryptamines that can be adapted for N-Desmethyl Rizatriptan involves the Fischer indole synthesis. This would typically involve the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)phenylhydrazine with a protected form of 4-(methylamino)butanal.[7]
Analytical Methodologies for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the identification and quantification of Rizatriptan and its impurities.[8][9]
4.2.1 High-Performance Liquid Chromatography (HPLC) Method
A representative HPLC method for the analysis of Rizatriptan and its related substances is detailed below. This method is based on information from various sources and represents a typical approach.[9][10][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate), pH adjusted to 3.0-5.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate all impurities. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 225 nm or 280 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of N-Desmethyl Rizatriptan reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Rizatriptan drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).
System Suitability:
Before analysis, the chromatographic system must meet certain suitability criteria, which may include:
-
Resolution: The resolution between the Rizatriptan peak and the N-Desmethyl Rizatriptan peak should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Rizatriptan and N-Desmethyl Rizatriptan peaks should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
4.2.2 Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC C18 (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient program to ensure separation of all impurities. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 225 nm |
| Injection Volume | 1-5 µL |
Method Validation Parameters and Typical Acceptance Criteria:
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the impurity peak from the main drug peak and other impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10:1. |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0%. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters. |
Analytical Workflow for Impurity Identification:
Caption: A typical analytical workflow for the identification and quantification of Impurity I.
Characterization Techniques
The definitive identification of N-Desmethyl Rizatriptan involves a combination of chromatographic and spectroscopic techniques.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique provides the molecular weight of the impurity, which should correspond to 255.15 (for the protonated molecule [M+H]⁺).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the isolated impurity and confirm the presence of a single methyl group on the nitrogen of the side chain.
Conclusion
The identification and control of N-Desmethyl Rizatriptan (EP Impurity I) are essential for ensuring the quality and safety of Rizatriptan drug substance and products. This technical guide has provided an in-depth overview of the identification, potential formation pathways, and analytical methodologies for this impurity. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Adherence to validated analytical methods and a thorough understanding of impurity profiles are paramount in the development and manufacturing of high-quality pharmaceutical products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. CAS 144034-84-4 | Rizatriptan EP Impurity I – Leading Supplier for Pharmaceutical Research [chemicea.com]
- 4. researchgate.net [researchgate.net]
- 5. Rizatriptan benzoate Imp. I (EP) as hydrochloride - Analytica Chemie [analyticachemie.in]
- 6. clearsynth.com [clearsynth.com]
- 7. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 10. merckmillipore.com [merckmillipore.com]
- 11. biomedres.us [biomedres.us]
- 12. Desmethyl rizatriptan | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N10-Didesmethyl Rizatriptan using a Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Rizatriptan and its active metabolite, N10-Didesmethyl Rizatriptan. Due to the limited availability of published HPLC-UV methods specifically for this compound, this protocol has been adapted from validated methods for the parent drug, Rizatriptan.[1][2] The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in research and drug development settings. The protocol includes details on sample preparation, chromatographic conditions, and method validation parameters.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.[1] It is metabolized primarily by monoamine oxidase A (MAO-A) to an inactive indole acetic acid metabolite. A minor metabolic pathway leads to the formation of an active N-monodesmethyl metabolite. While present in smaller amounts, the quantification of this active metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. This document provides a detailed protocol for a proposed HPLC method for the simultaneous determination of Rizatriptan and this compound.
Materials and Methods
Reagents and Chemicals
-
Rizatriptan Benzoate reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
Chromatographic Conditions
The following chromatographic conditions are proposed for the separation and quantification of Rizatriptan and this compound:
| Parameter | Condition |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.2 adjusted with orthophosphoric acid) and Methanol in a ratio of 70:30 (v/v)[2] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Detection Wavelength | 225 nm[2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Rizatriptan Benzoate and this compound reference standards and transfer to separate 25 mL volumetric flasks. Dissolve in methanol and make up the volume.
-
Working Stock Solution (100 µg/mL): Dilute 5 mL of each primary stock solution to 50 mL with the mobile phase in separate volumetric flasks.
-
Calibration Standards (1-10 µg/mL): Prepare a series of calibration standards by appropriate dilution of the working stock solutions with the mobile phase.
Sample Preparation (from a hypothetical biological matrix)
-
Protein Precipitation: To 1 mL of the sample (e.g., plasma), add 2 mL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Injection: Inject 20 µL of the filtered supernatant into the HPLC system.
Method Validation (Hypothetical Parameters)
The proposed method should be validated according to ICH guidelines. The following are hypothetical but realistic validation parameters:
| Parameter | Rizatriptan | This compound |
| Linearity Range | 1 - 10 µg/mL | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Retention Time (Rt) | ~ 5.2 min[2] | ~ 4.5 min (estimated) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | < 1.5 |
| Theoretical Plates | > 2000 | > 3000 |
| %RSD of Peak Area (n=6) | ≤ 2% | < 1.0% |
Table 2: Linearity Data
| Analyte | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| Rizatriptan | 1 | (Value) |
| 2 | (Value) | |
| 5 | (Value) | |
| 10 | (Value) | |
| This compound | 1 | (Value) |
| 2 | (Value) | |
| 5 | (Value) | |
| 10 | (Value) |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Rizatriptan and this compound.
Caption: Logical relationship of the key components in the HPLC method.
Conclusion
The proposed HPLC method provides a framework for the simultaneous quantification of Rizatriptan and its active metabolite, this compound. This method is based on established and validated protocols for Rizatriptan and is anticipated to be reliable for research and quality control purposes. It is strongly recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the intended application.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Rizatriptan Impurities
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of process-related and degradation impurities of Rizatriptan Benzoate in bulk drug substances. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This method is suitable for routine quality control and stability monitoring of Rizatriptan.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used for the acute treatment of migraine headaches.[5][6][7] The quality and safety of the active pharmaceutical ingredient (API) are ensured by controlling the levels of impurities. Potential impurities in Rizatriptan can originate from the manufacturing process or degradation of the drug substance over time. Therefore, a validated, stability-indicating analytical method is crucial for monitoring and controlling these impurities. This document provides a detailed protocol for an HPLC method capable of separating Rizatriptan from its known impurities and degradation products.
Potential Impurities of Rizatriptan:
-
Process-Related Impurities:
-
Degradation Products:
-
Acid degradation product: 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine[12]
-
-
Metabolites (for reference):
Experimental
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Chemicals and Reagents:
-
Rizatriptan Benzoate reference standard and impurity standards.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4).
-
Triethylamine (TEA).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
| Parameter | Condition |
| Mobile Phase | A mixture of Methanol, 1% Triethylamine, and 10 mM KH2PO4 (5:9.5:85.5 v/v/v). The pH of the aqueous phase is adjusted to 5.5 with 85% orthophosphoric acid.[11] |
| Flow Rate | 1.2 mL/min[11] |
| Column Temperature | 20°C[11] |
| Detection Wavelength | 225 nm[11][12] |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
-
Diluent: A mixture of 7 mL Triethylamine in 1000 mL of water, with the pH adjusted to 5.0 with orthophosphoric acid, and methanol in a ratio of 8:2 (v/v).[12]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Rizatriptan Benzoate and each impurity standard in the diluent to prepare individual stock solutions.
-
Spiked Sample Solution (for validation): Prepare a solution of Rizatriptan Benzoate and spike it with known concentrations of each impurity from the stock solutions.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Specificity was demonstrated by the separation of Rizatriptan from its impurities and degradation products. Forced degradation studies were conducted under acidic, alkaline, oxidative, and thermal stress conditions to ensure that the method can resolve the drug from any potential degradants.[12][13]
The linearity of the method was evaluated by analyzing a series of solutions containing the impurities at different concentrations.
Accuracy was determined by the recovery of a known amount of each impurity spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[14]
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
LOD and LOQ were determined based on the signal-to-noise ratio of the chromatograms.
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.
Results and Discussion
The developed HPLC method successfully separated Rizatriptan from its known impurities. The validation results are summarized in the table below.
Table 1: Summary of Method Validation Data
| Validation Parameter | Result |
| Specificity | The method is specific and stability-indicating. |
| Linearity | |
| Correlation Coefficient (r²) | > 0.99 for all impurities |
| Accuracy | |
| Recovery | 98.0% - 102.0% for all impurities |
| Precision | |
| Repeatability (RSD%) | < 2.0% |
| Intermediate Precision (RSD%) | < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Robustness | The method is robust for minor changes in chromatographic parameters. |
Conclusion
The developed and validated RP-HPLC method is sensitive, specific, accurate, precise, and robust for the determination of impurities in Rizatriptan Benzoate. This method can be effectively used for routine quality control analysis and for monitoring the stability of the drug substance.
Protocols
Protocol 1: Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation:
-
Prepare a 10 mM KH2PO4 solution by dissolving the appropriate amount of KH2PO4 in HPLC grade water.
-
Prepare a 1% TEA solution.
-
Mix Methanol, 1% TEA, and 10 mM KH2PO4 in the ratio of 5:9.5:85.5 (v/v/v).[11]
-
Adjust the pH of the aqueous portion to 5.5 using 85% orthophosphoric acid.[11]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Diluent Preparation:
-
Add 7 mL of Triethylamine to 1000 mL of HPLC grade water.
-
Adjust the pH to 5.0 with orthophosphoric acid.
-
Mix this aqueous solution with methanol in an 8:2 (v/v) ratio.[12]
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of each impurity reference standard into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent.
-
Further dilute these stock solutions to the desired concentration for analysis.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of Rizatriptan Benzoate sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Dilute to volume with the diluent.
-
Protocol 2: HPLC System Setup and Operation
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.2 mL/min for at least 30 minutes or until a stable baseline is achieved.[11]
-
Set the column oven temperature to 20°C.[11]
-
Inject 20 µL of the prepared standard and sample solutions.
-
Record the chromatograms for 30 minutes.
-
Identify and quantify the impurities based on the retention times and peak areas of the standard solutions.
Protocol 3: Method Validation Procedure
-
Specificity: Inject the diluent, a standard solution of Rizatriptan, and a spiked sample solution containing all known impurities. Also, analyze samples subjected to forced degradation (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2, heat).
-
Linearity: Prepare a series of at least five concentrations for each impurity, ranging from the LOQ to 150% of the specified limit. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Prepare spiked samples at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate preparations of a spiked sample at the target concentration on the same day and by the same analyst. Calculate the Relative Standard Deviation (RSD).
-
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Calculate the RSD.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of mobile phase ±0.2 units). Analyze a system suitability solution under each condition and evaluate the impact on the results.
Visualizations
Caption: Experimental workflow for the development and validation of the analytical method.
Caption: Logical relationship of inputs, processes, and outputs in method validation.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biomedres.us [biomedres.us]
- 13. jocpr.com [jocpr.com]
- 14. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for N10-Didesmethyl Rizatriptan Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of N10-Didesmethyl Rizatriptan, a key metabolite of the anti-migraine drug Rizatriptan, from biological matrices. The following sections offer comprehensive methodologies for Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), along with guidance on subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, also known as N-monodesmethyl-rizatriptan, is a pharmacologically active metabolite of Rizatriptan.[1][2] While it is a minor metabolite, with plasma concentrations approximately 14% of the parent compound, its quantification is crucial for comprehensive pharmacokinetic and drug metabolism studies.[1] The accurate and precise measurement of this compound in biological samples such as plasma and urine requires robust and efficient sample preparation techniques to remove interfering substances and enrich the analyte of interest prior to instrumental analysis.
This guide details three commonly employed sample preparation techniques: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method will depend on the desired level of sample cleanup, sensitivity requirements, and available laboratory resources.
Metabolic Pathway of Rizatriptan
Rizatriptan is primarily metabolized in the body by the enzyme Monoamine Oxidase A (MAO-A) through oxidative deamination to form an inactive indole acetic acid metabolite. A minor metabolic pathway involves N-demethylation to produce the active metabolite, this compound.[1][2]
Sample Preparation Protocols
The following protocols provide detailed procedures for the extraction of this compound from human plasma. These can be adapted for other biological matrices with appropriate validation.
Solid Phase Extraction (SPE)
SPE is a highly selective method that can provide excellent sample cleanup and high recovery rates. A reversed-phase mechanism is typically employed for the extraction of Rizatriptan and its metabolites.
Experimental Workflow:
Protocol:
-
Internal Standard Spiking: To 500 µL of plasma sample, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Sample Pre-treatment: Acidify the plasma sample by adding 50 µL of 2% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol. A small amount of a basic modifier (e.g., 0.5% ammonium hydroxide) in the elution solvent may improve recovery.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
Experimental Workflow:
Protocol:
-
Internal Standard Spiking: To 500 µL of plasma sample in a clean centrifuge tube, add the internal standard.
-
Sample Pre-treatment: Add 50 µL of 1 M sodium hydroxide to basify the sample. Vortex for 30 seconds.
-
Extraction: Add 2 mL of methyl tertiary-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Separation: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.
-
Analysis: Inject the reconstituted sample for analysis.
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing the bulk of proteins from biological samples. It is often used in high-throughput screening environments.
Experimental Workflow:
Protocol:
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound using the described sample preparation techniques followed by LC-MS/MS. Please note that specific values should be established during in-house method validation.
| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | > 85% | > 80% | > 90% (analyte dependent) |
| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 15% | < 15% |
Concluding Remarks
The selection of an appropriate sample preparation technique is critical for the reliable quantification of this compound in biological matrices. Solid Phase Extraction generally offers the cleanest extracts and highest sensitivity, making it suitable for regulatory studies. Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use. Protein Precipitation is the fastest method and is well-suited for high-throughput applications, although it may be more susceptible to matrix effects. All methods should be thoroughly validated to ensure they meet the specific requirements of the intended application.
References
Application Note and Protocol for Forced Degradation Study of Rizatriptan
Introduction
Rizatriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.[1][2][3] To ensure the stability and safety of a pharmaceutical product, regulatory agencies require forced degradation studies to be conducted. These studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This document provides a detailed protocol for conducting a forced degradation study of Rizatriptan, including the necessary stress conditions and a validated analytical method for the separation and quantification of the drug and its degradation products.
Experimental Protocols
This section outlines the detailed methodologies for subjecting Rizatriptan to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Preparation of Standard and Sample Solutions
-
Rizatriptan Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Rizatriptan benzoate and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the same solvent.[4]
Forced Degradation (Stress) Studies
Forced degradation studies are performed on the Rizatriptan bulk drug to assess its intrinsic stability.
-
Accurately weigh 50 mg of Rizatriptan benzoate and transfer it to a 50 mL volumetric flask.
-
Add 10 mL of mobile phase to dissolve the drug.
-
Add 10 mL of 2N HCl.[5]
-
Reflux the solution at 90°C for 8 hours.[4]
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 2N NaOH.
-
Dilute to the final volume with the mobile phase to achieve a final concentration of 100 µg/mL.[4]
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Accurately weigh 50 mg of Rizatriptan benzoate and transfer it to a 50 mL volumetric flask.
-
Add 10 mL of mobile phase to dissolve the drug.
-
Reflux the solution at 90°C for 8 hours.[4]
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 2N HCl.
-
Dilute to the final volume with the mobile phase to achieve a final concentration of 100 µg/mL.[4]
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Accurately weigh 50 mg of Rizatriptan benzoate and transfer it to a 50 mL volumetric flask.
-
Add 10 mL of mobile phase to dissolve the drug.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).[5]
-
Keep the solution at room temperature for 1 hour.[5]
-
Dilute to the final volume with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Accurately weigh Rizatriptan benzoate powder and keep it in an oven at 60°C for 8 hours.[6][7]
-
After the exposure period, allow the powder to cool to room temperature.
-
Prepare a 100 µg/mL solution of the heat-treated drug in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Accurately weigh Rizatriptan benzoate powder and expose it to UV light.
-
After the exposure period, prepare a 100 µg/mL solution of the UV-treated drug in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
Note: Rizatriptan has been found to be stable under thermal and photolytic stress conditions.[4][5][8]
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying Rizatriptan from its degradation products. A validated High-Performance Liquid Chromatography (HPLC) method is described below.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent HPLC system with a PDA detector[5] |
| Column | Perfectsil C18 (250 mm × 4.6 mm, 5.0 µm)[5][8] |
| Mobile Phase | 0.01 M Phosphate buffer : Methanol (80:20 v/v), pH adjusted to 5.0 with orthophosphoric acid[5][8] |
| Flow Rate | 1.0 mL/min[5][8] |
| Detection Wavelength | 225 nm[4][5][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 15 min[5] |
Data Presentation
The results of the forced degradation study should be summarized to clearly indicate the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation Results for Rizatriptan
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 2N HCl, 90°C, 8 hrs | 48.82%[4][5] |
| Alkaline Hydrolysis | 2N NaOH, 90°C, 8 hrs | 13.86%[4][5] |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 1 hr | 9.27%[4][5] |
| Thermal Degradation | 60°C, 8 hrs | No degradation observed[4][5] |
| Photolytic Degradation | UV light exposure | No degradation observed[4][5] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the forced degradation study and the analytical process.
Caption: Workflow for the forced degradation study of Rizatriptan.
Caption: Overview of the HPLC analytical method parameters.
Degradation Pathway and Products
Under acidic conditions, Rizatriptan undergoes significant degradation. One of the identified degradation products is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine.[4][5] The molecular weight of this impurity was found to be 188.[5][8]
Caption: Proposed degradation pathway of Rizatriptan under acidic stress.
Conclusion
This application note provides a comprehensive protocol for conducting a forced degradation study of Rizatriptan. The study reveals that Rizatriptan is susceptible to degradation under acidic, alkaline, and oxidative conditions, with the most significant degradation occurring in an acidic medium.[4][5][8] The drug is stable under thermal and photolytic stress.[4][5][8] The provided HPLC method is suitable for separating Rizatriptan from its degradation products and can be used as a stability-indicating assay. This information is critical for the development of stable formulations and for ensuring the quality and safety of Rizatriptan drug products.
References
Application Notes and Protocols for the Separation of Rizatriptan and its Metabolites
To Whom It May Concern,
This document provides detailed application notes and protocols for the separation of the anti-migraine drug Rizatriptan and its primary metabolites. These methodologies are intended for researchers, scientists, and drug development professionals involved in the analysis of Rizatriptan in various matrices.
Inapplicability of Chiral Separation
It is important to note that Rizatriptan and its major metabolites are achiral molecules . A chiral molecule possesses a non-superimposable mirror image, a property that arises from the presence of a chiral center (typically a carbon atom bonded to four different substituents). Upon examination of the chemical structures of Rizatriptan, N-monodesmethyl-rizatriptan, 6-hydroxy-rizatriptan, rizatriptan-N-oxide, and triazolomethyl-indole-3-acetic acid, it is evident that none of these compounds contain a chiral center. Therefore, the concept of chiral separation, which is the separation of enantiomers, is not applicable to Rizatriptan and its metabolites. The following sections will focus on established achiral chromatographic methods for their separation and quantification.
Analytical Methodologies for Rizatriptan and its Metabolites
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the separation and quantification of Rizatriptan and its metabolites. These methods offer high resolution, sensitivity, and specificity.
Metabolites of Rizatriptan
The primary metabolism of Rizatriptan occurs via oxidative deamination by monoamine oxidase-A (MAO-A)[1]. The major metabolites include:
-
Triazolomethyl-indole-3-acetic acid: The main, inactive metabolite.
-
N-monodesmethyl-rizatriptan: A minor metabolite with activity similar to the parent drug[1].
-
Rizatriptan-N-oxide: A minor, inactive metabolite.
-
6-hydroxy-rizatriptan: A minor, inactive metabolite[1].
-
Sulfate conjugate of the 6-hydroxy metabolite: Another minor, inactive metabolite.
Data Presentation: HPLC and LC-MS/MS Parameters
The following tables summarize the chromatographic conditions for the separation of Rizatriptan and its related compounds from various sources.
Table 1: HPLC Method for the Determination of Rizatriptan in Rabbit Plasma [2]
| Parameter | Condition |
| Column | Hibar C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM di-potassium hydrogen orthophosphate buffer (pH 3.2) and methanol (77:23, v/v) |
| Flow Rate | 1.1 mL/min |
| Detection | UV at 231 nm |
| Retention Time | Rizatriptan: 7.7 min, Zolmitriptan (Internal Standard): 5.5 min |
| Linearity Range | 12.55 - 250.98 ng/mL |
Table 2: Stability-Indicating HPLC Method for Rizatriptan Benzoate [3]
| Parameter | Condition |
| Column | Perfectsil C18 (250 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase | 0.01 M Phosphate buffer (pH 5.0) : methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Run Time | 15 min |
Table 3: LC-MS/MS Method for the Determination of Rizatriptan in Human Plasma [4]
| Parameter | Condition |
| Column | Zorbax XDB C8 (150 x 4.6 mm i.d.) |
| Detection | Tandem mass spectrometry with an electrospray ionization interface |
| Internal Standard | Zomitriptan |
| Lower Limit of Quantitation | 50 pg/mL |
Experimental Protocols
Protocol 1: HPLC Analysis of Rizatriptan in Plasma[2]
This protocol is suitable for the quantification of Rizatriptan in biological matrices like plasma.
1. Materials and Reagents:
-
Rizatriptan and Zolmitriptan (Internal Standard) reference standards
-
Methanol (HPLC grade)
-
Di-potassium hydrogen orthophosphate (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Perchloric acid (10%)
-
Water (HPLC grade)
-
Plasma samples
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 10 mM di-potassium hydrogen orthophosphate buffer and adjust the pH to 3.2 with ortho-phosphoric acid. Mix with methanol in a 77:23 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Rizatriptan in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Accurately weigh and dissolve 10 mg of Zolmitriptan in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
To 200 µL of plasma sample, add 300 µL of the working standard solution and 300 µL of the internal standard solution.
-
Add 200 µL of 10% perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and inject it into the HPLC system.
4. Chromatographic Conditions:
-
Use the parameters outlined in Table 1 .
Protocol 2: Stability-Indicating HPLC Method for Rizatriptan Benzoate[3]
This protocol is designed to separate Rizatriptan from its degradation products.
1. Materials and Reagents:
-
Rizatriptan Benzoate reference standard
-
Methanol (HPLC grade)
-
Triethylamine (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 7 mL Triethylamine in 1000 mL of water and adjust the pH to 5.0 with orthophosphoric acid. Mix this with methanol in an 80:20 (v/v) ratio. Filter and degas.
-
Standard Stock Solution: Accurately weigh 20 mg of Rizatriptan Benzoate and dissolve it in 50 mL of the diluent (mobile phase) to get a stock solution.
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to a concentration of 100 µg/mL.
3. Chromatographic Conditions:
-
Use the parameters outlined in Table 2 .
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the analysis of Rizatriptan and its metabolites by HPLC.
This workflow outlines the key stages from sample preparation through to data analysis, providing a clear overview of the experimental process for researchers.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of N10-Didesmethyl Rizatriptan
Abstract
This application note presents a comprehensive methodology for the identification and quantification of N10-Didesmethyl Rizatriptan, a metabolite of the anti-migraine drug Rizatriptan, using high-resolution mass spectrometry (HRMS). The protocols provided herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolite identification, and impurity profiling. The described liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method offers high sensitivity and selectivity for the analysis of this compound in complex biological matrices.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist widely used for the acute treatment of migraine headaches.[1][2][3] The biotransformation of Rizatriptan is primarily mediated by monoamine oxidase-A (MAO-A), leading to the formation of several metabolites.[1][2][3][4][5] The main metabolic pathway involves oxidative deamination to the inactive indole acetic acid metabolite.[1][2][3] Minor metabolites include N-monodesmethyl-rizatriptan, which exhibits pharmacological activity similar to the parent compound, Rizatriptan N-oxide, a 6-hydroxy compound, and its sulfate conjugate.[1][2][3][6] this compound is another identified metabolite and impurity. This document provides a detailed protocol for its analysis using LC-HRMS.
Metabolic Pathway of Rizatriptan
Rizatriptan undergoes extensive metabolism in the body. The primary enzyme responsible for its biotransformation is Monoamine Oxidase A (MAO-A). The metabolic cascade leads to the formation of both active and inactive metabolites. A simplified diagram of this pathway is presented below.
Caption: Metabolic Pathway of Rizatriptan.
Experimental Workflow
A systematic workflow is essential for the accurate and reproducible analysis of this compound. The following diagram outlines the key steps from sample collection to data analysis.
Caption: Experimental Workflow for this compound Analysis.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for Rizatriptan and its N10-Didesmethyl metabolite.
Table 1: High-Resolution Mass Spectrometry Parameters
| Analyte | Molecular Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |
| Rizatriptan | C₁₅H₁₉N₅ | 270.1664 | 270.1662 | < 1 |
| This compound | C₁₃H₁₅N₅ | 242.1351 | 242.1349 | < 1 |
| Rizatriptan-d6 (IS) | C₁₅H₁₃D₆N₅ | 276.2040 | 276.2038 | < 1 |
Table 2: Predicted High-Resolution Fragmentation Data for this compound [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion | Theoretical m/z |
| 242.1351 | [C₈H₇N₂]⁺ | 131.0609 |
| 242.1351 | [C₅H₁₀N]⁺ | 84.0813 |
| 242.1351 | [C₉H₈N]⁺ | 130.0657 |
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard working solution (e.g., Rizatriptan-d6 at 100 ng/mL). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex for 30 seconds.
Liquid Chromatography
-
LC System: High-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive or similar).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Gas Temperature: 320°C.
-
Scan Mode: Full scan followed by data-dependent MS/MS (dd-MS²).
-
Full Scan Resolution: 70,000.
-
Full Scan Range: m/z 100-500.
-
dd-MS² Resolution: 17,500.
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).
Data Analysis
Data acquisition and processing should be performed using appropriate software. Quantification is achieved by integrating the peak areas of the extracted ion chromatograms for the precursor ions of this compound and the internal standard. Metabolite identification is confirmed by comparing the accurate mass measurement and the fragmentation pattern with theoretical values.
Conclusion
The described LC-HRMS method provides a robust and sensitive approach for the analysis of this compound. This application note offers a comprehensive guide for researchers to implement this methodology for pharmacokinetic and drug metabolism studies. The high resolution and accuracy of the mass spectrometer ensure confident identification and quantification of this metabolite in complex biological samples.
References
- 1. drugs.com [drugs.com]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure: Handling and Storage of N10-Didesmethyl Rizatriptan Standard
Application Note: This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and use of the N10-Didesmethyl Rizatriptan analytical standard. This compound is a potential metabolite or impurity of Rizatriptan, a potent pharmaceutical agent. Due to the limited availability of specific safety and stability data for this compound, this SOP is based on best practices for handling potent pharmaceutical compounds, tryptamine derivatives, and available data for the parent compound, Rizatriptan.
Audience: This SOP is intended for researchers, analytical scientists, and drug development professionals involved in the analysis of Rizatriptan and its related substances.
Scope and Applicability
This SOP applies to all laboratory personnel who handle, store, or otherwise use the this compound reference standard. It covers procedures from receipt of the standard to its final disposal.
Hazard Identification and Safety Precautions
As a derivative of a potent pharmaceutical compound, this compound should be handled as a potentially hazardous substance. The parent compound, Rizatriptan, can cause cardiovascular effects and other adverse reactions.[1] Tryptamine derivatives can be sensitive to light, heat, and oxidation.[2][3]
2.1 Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling. The following minimum PPE is required:
-
Respiratory Protection: For handling the solid powder outside of a containment unit, a powered air-purifying respirator (PAPR) is recommended. For less hazardous operations within a certified chemical fume hood, a properly fitted half-face respirator with P100/FFP3 particulate filters may be sufficient.[4]
-
Hand Protection: Double gloving with nitrile gloves is mandatory. The outer gloves should be changed immediately upon contamination.
-
Body Protection: A disposable laboratory coat or coveralls (e.g., Tyvek) should be worn to protect against skin contact.[4]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
2.2 Engineering Controls
-
All weighing and preparation of stock solutions from the solid material must be performed in a certified chemical fume hood, ventilated balance enclosure, or a glove box to minimize inhalation exposure.[5]
-
Work surfaces should be easily cleanable.
Experimental Protocols
3.1 Receipt and Inspection of the Standard
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the compound name, lot number, purity, and storage conditions.
-
Log the standard into the laboratory's reference standard inventory system, recording the date of receipt, supplier, lot number, and assigned internal tracking number.
-
Store the standard under the recommended conditions immediately.
3.2 Preparation of Stock and Working Solutions
-
Equilibration: Before opening, allow the container of the standard to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture onto the solid material.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance within a containment unit.
-
Solvation: Based on available data for related compounds, this compound is likely to be soluble in organic solvents such as methanol or DMSO.[6]
-
Add a small amount of the chosen solvent to the weighing vessel to dissolve the standard.
-
Quantitatively transfer the solution to a volumetric flask.
-
Rinse the weighing vessel multiple times with the solvent and add the rinsings to the volumetric flask.
-
Bring the flask to final volume with the solvent and mix thoroughly.
-
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or buffer.
-
Solution Stability: Aqueous solutions of tryptamine derivatives can be unstable.[3] It is recommended to prepare fresh aqueous solutions daily. If storage is necessary, store in amber vials at 2-8°C for no longer than 24 hours. Organic stock solutions may be more stable if stored at -20°C.
Handling and Storage Procedures
4.1 General Handling
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid actions that generate dust.
-
Prevent contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
4.2 Storage Conditions
-
Long-Term Storage (Solid): Store the solid reference standard in its original, tightly sealed container at -20°C, protected from light and moisture.[7] Storing in a desiccator within the freezer can provide additional protection from moisture.
-
Short-Term Storage (Solid): For frequent use, the solid standard can be stored in a refrigerator at 2-8°C, provided it is well-sealed and protected from light.[6]
-
Solution Storage: Store stock solutions in tightly sealed, light-resistant (amber) containers at -20°C. Working solutions in aqueous buffers should be used immediately or stored at 2-8°C for a maximum of 24 hours.[3][7]
Data Presentation: Summary of Handling and Storage
| Parameter | Recommendation | Rationale / Reference |
| Storage Temperature (Solid) | Long-Term: -20°C; Short-Term: 2-8°C | Based on general stability of tryptamine derivatives and related compounds.[6][7] |
| Storage Conditions | Tightly sealed container, protected from light and moisture. | Tryptamines are susceptible to photo-degradation and hydrolysis.[2] |
| Solution Preparation | Use methanol or DMSO for stock solutions. Prepare fresh aqueous solutions daily. | Based on solubility of related compounds. Aqueous instability of tryptamines is documented.[3][6] |
| Solution Storage | Stock solutions at -20°C; Aqueous working solutions at 2-8°C for <24 hours. | To minimize degradation in solution.[3] |
| Primary Engineering Control | Chemical fume hood or ventilated enclosure for handling solid material. | To prevent inhalation of the potent compound.[5] |
| Personal Protective Equipment | Double nitrile gloves, safety goggles, lab coat/coveralls. Respirator for solids. | Standard practice for handling potent pharmaceutical compounds.[4] |
Spill and Decontamination
6.1 Spill Response
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE before re-entering the area.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
6.2 Decontamination
-
Wash the affected area with soap and water, followed by a 70% ethanol solution.
-
Wipe down all surfaces and equipment that may have come into contact with the compound.
-
Dispose of all cleaning materials as hazardous waste.
Disposal
All waste materials, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rizatriptan Impurity Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the separation of Rizatriptan and its impurities.
Troubleshooting Guide
This section addresses common issues encountered during method development and analysis in a question-and-answer format.
Q1: Why are my Rizatriptan or impurity peaks tailing?
A1: Peak tailing for basic compounds like Rizatriptan is a frequent issue, often caused by secondary interactions with the stationary phase.[1][2]
-
Cause 1: Mobile Phase pH: If the mobile phase pH is close to the pKa of Rizatriptan or its impurities, the molecules can exist in both ionized and non-ionized forms, leading to poor peak shape. For robust methods, the mobile phase pH should be at least 2 units above or below the analyte's pKa.[3][4][5]
-
Solution 1: Adjust the mobile phase pH. For Rizatriptan, a basic compound, using a low pH (e.g., pH 2.5-4.0) will ensure it is fully protonated and behaves consistently.[6]
-
Cause 2: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine groups of Rizatriptan, causing tailing.[1][2]
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[7][8] The TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte. Alternatively, use a highly end-capped or a hybrid particle column designed to minimize silanol interactions.
Q2: How can I improve the resolution between Rizatriptan and a closely eluting impurity?
A2: Poor resolution requires optimization of mobile phase selectivity or efficiency.
-
Cause 1: Inadequate Organic Strength: The percentage of the organic solvent (e.g., acetonitrile, methanol) may not be optimal for separating the compounds of interest.
-
Solution 1: Perform a series of injections while systematically varying the organic solvent percentage in an isocratic run, or by modifying the slope in a gradient run.[9][10] A shallower gradient often improves the resolution of complex mixtures.[9]
-
Cause 2: Suboptimal pH: The mobile phase pH can dramatically alter the retention times of ionizable compounds, thus changing selectivity.[3][5]
-
Solution 2: Screen different mobile phase pH values. A small change in pH can significantly impact the separation of Rizatriptan from its impurities, which may have slightly different pKa values.[11]
-
Cause 3: Wrong Organic Modifier: Acetonitrile and methanol offer different selectivities.
-
Solution 3: If using acetonitrile, try substituting it with methanol (or a combination of both). The change in solvent properties can alter elution patterns and improve resolution.[12]
Q3: My retention times are drifting or inconsistent. What is the cause?
A3: Unstable retention times point to a lack of system equilibrium or changes in the mobile phase.
-
Cause 1: Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or starting up the system.
-
Solution 1: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis. Monitor the baseline until it is stable.
-
Cause 2: Poorly Prepared Mobile Phase: Inconsistent preparation of the mobile phase, especially the buffer and pH adjustment, will lead to reproducibility issues. The buffer capacity might also be insufficient.[13]
-
Solution 2: Prepare the mobile phase carefully and consistently. Always measure the pH of the aqueous portion before mixing with the organic solvent.[6] Use a buffer concentration of at least 10-25 mM to ensure adequate buffering capacity.[2]
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.
-
Solution 3: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Frequently Asked Questions (FAQs)
FAQ1: What is a good starting point for a mobile phase to separate Rizatriptan impurities?
A typical starting point for method development in reversed-phase HPLC for Rizatriptan would be a C18 column and a gradient elution.[7]
-
Mobile Phase A (Aqueous): 20 mM potassium dihydrogen phosphate or ammonium formate buffer, with the pH adjusted to 3.0 using phosphoric acid.[10][14]
-
Mobile Phase B (Organic): Acetonitrile or Methanol.[14]
-
Initial Gradient: Start with a scouting gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.[10] This will help determine the approximate elution conditions for Rizatriptan and its impurities, which can then be optimized.[9]
FAQ2: How does mobile phase pH affect the analysis?
The pH of the mobile phase is a critical parameter for ionizable compounds like Rizatriptan. It influences retention time, peak shape, and selectivity.[3][4][6] By adjusting the pH, you control the ionization state of the analyte. For a basic compound, lowering the pH increases its ionization (making it more polar), which typically decreases its retention time in reversed-phase chromatography.[5] Controlling the pH is essential for achieving reproducible and robust separations.[6]
FAQ3: Can I switch between Acetonitrile and Methanol as the organic modifier?
Yes, switching between acetonitrile and methanol is a powerful tool for changing separation selectivity.[12] While both are common organic modifiers, they have different chemical properties that lead to different interactions with the analyte and stationary phase. If you are struggling to resolve a critical pair of impurities with one solvent, the other may provide the necessary selectivity.
Data Presentation
The following tables summarize typical parameters for an HPLC method and illustrate the effect of mobile phase pH on separation.
Table 1: Example HPLC Method Parameters for Rizatriptan Impurity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 70% B over 30 min, then wash and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm[8] or 280 nm[15] |
| Injection Volume | 10 µL |
Table 2: Illustrative Effect of Mobile Phase pH on Resolution (Rs)
| Mobile Phase pH | Retention Time (tR) of Rizatriptan (min) | Retention Time (tR) of Impurity X (min) | Resolution (Rs) |
| 2.5 | 12.5 | 13.1 | 1.8 |
| 3.5 | 13.8 | 14.2 | 1.2 |
| 4.5 | 14.9 | 15.0 | 0.4 |
Note: Data in Table 2 is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of 1L of 25 mM Phosphate Buffer (pH 3.0)
-
Weigh: Accurately weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄, FW: 136.09 g/mol ) and transfer it to a 1L beaker.
-
Dissolve: Add approximately 950 mL of HPLC-grade water and stir with a magnetic stirrer until the salt is fully dissolved.
-
Adjust pH: Place a calibrated pH electrode into the solution. Slowly add diluted phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 3.0 ± 0.05.
-
Final Volume: Transfer the solution to a 1L volumetric flask and add HPLC-grade water to the mark.
-
Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove particulates.[8] Degas the mobile phase using vacuum filtration, sonication, or helium sparging before use to prevent bubble formation in the HPLC system.
Visualizations
The following diagrams illustrate key workflows and concepts in mobile phase optimization.
Caption: Troubleshooting workflow for improving poor peak resolution.
Caption: Effect of mobile phase pH on the ionization and retention of Rizatriptan.
References
- 1. waters.com [waters.com]
- 2. hplc.eu [hplc.eu]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. ijsdr.org [ijsdr.org]
- 8. biomedres.us [biomedres.us]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Bioanalysis of N¹⁰-Didesmethyl Rizatriptan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of N¹⁰-Didesmethyl Rizatriptan.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of N¹⁰-Didesmethyl Rizatriptan, with a focus on mitigating matrix effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Analyte Response / Signal Suppression | Co-elution of endogenous matrix components (e.g., phospholipids, salts) that suppress the ionization of the analyte.[1][2] | 1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[3][4] Consider specialized phospholipid removal plates or cartridges.[3] 2. Improve Chromatographic Separation: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry to resolve the analyte from interfering peaks.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression.[3] |
| High Analyte Response / Signal Enhancement | Co-eluting matrix components that enhance the ionization efficiency of the analyte.[3] | 1. Enhance Chromatographic Resolution: Similar to addressing ion suppression, improving the separation is key.[3] 2. Utilize a SIL-IS: This will help normalize the analyte response and improve accuracy.[3] 3. Implement a Thorough Wash Cycle: A rigorous wash for the injection port and column between samples can prevent carryover from previous high-concentration samples which might contribute to signal enhancement.[3] |
| Poor Peak Shape (Tailing or Fronting) | 1. Suboptimal chromatographic conditions. 2. Interaction of the analyte with active sites on the analytical column.[3] | 1. Adjust Mobile Phase: Optimize the mobile phase pH and organic content. For similar compounds like Rizatriptan, a mobile phase of acetonitrile and 10mM aqueous ammonium acetate with acetic acid has proven effective.[3] 2. Select an Appropriate Column: Consider using a newer generation column with reduced silanol activity or a different stationary phase chemistry.[3] |
| Inconsistent Results and High Variability (%CV) | 1. Variable matrix effects between different sample lots.[3] 2. Inconsistent sample preparation.[3] | 1. Employ a Robust Sample Preparation Method: SPE generally yields cleaner and more consistent extracts compared to Protein Precipitation (PPT).[4] 2. Use a SIL-IS: This is crucial for compensating for variability in matrix effects.[3] 3. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect.[3] |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing.[3] | 1. Optimize Extraction Parameters: For LLE, adjust the pH of the sample to ensure the analyte is in a neutral, unionized state for efficient partitioning into the organic solvent.[4] For SPE, experiment with different sorbents and elution solvents. 2. Control Sample Processing Conditions: Minimize sample processing time and keep samples at a controlled low temperature (e.g., on ice) to prevent degradation.[3] |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the most effective sample preparation technique for minimizing matrix effects for N¹⁰-Didesmethyl Rizatriptan? A1: The choice of technique depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is simple, it is often the least effective at removing matrix components, leading to significant ion suppression.[4] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective.[3] SPE, particularly with cartridges designed for phospholipid removal, often provides the cleanest extracts and is frequently the preferred method for minimizing matrix effects in sensitive LC-MS/MS assays.[3]
-
Q2: How can I optimize LLE for a basic compound like N¹⁰-Didesmethyl Rizatriptan? A2: To enhance the extraction of a basic analyte into an organic solvent, the pH of the aqueous sample should be adjusted to at least two pH units above its pKa.[4] This ensures the analyte is in its neutral, un-ionized form, which improves its partitioning into the organic phase. Experiment with different organic solvents to find the one that provides the best recovery.
-
Q3: Can simply diluting the sample reduce matrix effects? A3: Yes, sample dilution can be a straightforward and effective way to reduce the concentration of interfering matrix components.[3][5] However, this approach also dilutes the analyte, which could compromise the sensitivity of the assay, especially for samples with low concentrations of N¹⁰-Didesmethyl Rizatriptan.[3]
Chromatography and Detection
-
Q4: How can I assess if matrix effects are impacting my analysis? A4: The post-extraction spike method is a standard quantitative approach.[1] It involves comparing the response of the analyte spiked into a blank extracted matrix with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.[1] A qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[6] Injection of a blank matrix extract will show a dip or rise in the baseline signal if co-eluting components are causing ion suppression or enhancement, respectively.[2]
-
Q5: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to matrix effects? A5: ESI is generally more susceptible to matrix effects, particularly ion suppression, than APCI.[7][8] If significant and persistent matrix effects are observed with ESI, switching to APCI could be a viable strategy to mitigate these effects, although sensitivity may be different.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.[3]
-
Internal Standard Addition: Add the internal standard solution.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to each tube and vortex to mix.[3]
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[3]
-
Mixing: Cap the tubes and vortex for 5 minutes.[3]
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.[3]
-
Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.[3]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[3]
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at a known concentration (e.g., a mid-range QC level).[3]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final evaporation step, reconstitute the residue with the solution from Set A.[3]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the same six lots of blank biological matrix before extraction. Process these samples using your validated method.[3]
-
-
Analysis: Analyze all three sets using the LC-MS/MS method.[3]
-
Calculations:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix (Set B)) / (Peak Response in Neat Solution (Set A))
-
Recovery (RE) = (Peak Response of Pre-Extraction Spike (Set C)) / (Peak Response of Post-Extraction Spike (Set B))
-
Overall Process Efficiency = MF x RE
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Suppression) | [3][4] |
| Liquid-Liquid Extraction (LLE) | 90 - 105 | 10 - 25 (Suppression) | [3][9] |
| Solid-Phase Extraction (SPE) | 95 - 108 | < 15 (Suppression/Enhancement) | [3] |
Note: The values presented are typical ranges observed for similar small molecule bioanalyses and may vary for N¹⁰-Didesmethyl Rizatriptan.
Visualizations
Caption: Experimental workflow for the bioanalysis of N¹⁰-Didesmethyl Rizatriptan.
Caption: Troubleshooting decision tree for matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing N10-Didesmethyl Rizatriptan Instability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N10-Didesmethyl Rizatriptan. The information provided is designed to help address common stability issues encountered during experimental procedures.
Disclaimer
Direct and extensive stability studies on this compound are not widely available in published literature. The information and guidance provided herein are largely extrapolated from forced degradation studies conducted on its parent compound, Rizatriptan Benzoate, and are supported by general principles of organic chemistry. Researchers should use this information as a guide and conduct their own stability assessments for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on studies of Rizatriptan, the primary factors contributing to the degradation of this compound in solution are expected to be pH and the presence of oxidizing agents.[1][2][3][4][5] Extreme pH conditions, particularly acidic environments, have been shown to cause significant degradation of Rizatriptan.[1][2][3][4][5] Oxidative stress is also a key factor in its degradation.[1][3][4]
Q2: Under what pH conditions is this compound most unstable?
Extrapolating from data on Rizatriptan Benzoate, this compound is likely to be most unstable in acidic conditions.[1][2][3][4][5] Studies on Rizatriptan have shown extensive degradation in acidic media.[1][2][3][4][5] While it is also susceptible to alkaline conditions, the degradation is generally less severe than in acidic solutions.[1][3][4][5]
Q3: Is this compound sensitive to light or temperature?
Rizatriptan Benzoate has been found to be relatively stable under photolytic and thermal stress conditions.[1][2][3][5] Therefore, it is anticipated that this compound will also exhibit similar stability. However, for long-term storage, it is always recommended to store solutions in a cool, dark place to minimize any potential for degradation.
Q4: What are the likely degradation products of this compound?
The degradation pathways of this compound have not been explicitly detailed in the literature. However, based on the degradation of Rizatriptan, one potential degradation pathway involves the cleavage of the triazole ring, which in the case of Rizatriptan, leads to the formation of 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine.[3][4] For this compound, this would likely result in the corresponding N-desmethyl analog. Other potential degradation products could arise from oxidation of the indole ring or the secondary amine.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for monitoring the stability of Rizatriptan and its impurities, and would be suitable for this compound.[1][6][7] For more sensitive and specific detection, especially for identifying unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is recommended.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in solution.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak area in HPLC analysis. | The solution pH may be too acidic or alkaline, causing rapid degradation. | - Adjust the pH of the solution to be closer to neutral (pH 5-7).- If the experiment requires acidic or alkaline conditions, minimize the time the compound is exposed to these conditions.- Consider using a different buffer system that may offer better stability. |
| Appearance of multiple unknown peaks in the chromatogram. | This could be due to degradation of the compound into multiple products. | - Perform a forced degradation study under controlled conditions (acid, base, oxidation, heat, light) to identify the degradation products.- Use LC-MS to obtain mass information for the unknown peaks to aid in their identification.- Ensure the purity of the starting material. |
| Precipitation of the compound from the solution. | The solubility of this compound may be limited in the chosen solvent or at a particular pH. | - Verify the solubility of the compound in the chosen solvent system.- Adjust the pH of the solution to a range where the compound is more soluble.- Consider using a co-solvent to improve solubility. |
| Inconsistent results between experimental runs. | This could be due to variations in solution preparation, storage conditions, or the age of the solution. | - Standardize the protocol for solution preparation, including the source and purity of solvents and reagents.- Prepare fresh solutions for each experiment whenever possible.- If solutions must be stored, validate the storage conditions (temperature, light exposure) to ensure the stability of the compound over the storage period. |
Quantitative Data Summary
The following table summarizes the degradation of Rizatriptan Benzoate under various stress conditions, which can be used as an estimate for the stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation of Rizatriptan Benzoate | Reference |
| Acidic Hydrolysis | 2N HCl | 8 hours | 90°C | Extensive degradation (48.82% recovery) | [1] |
| Alkaline Hydrolysis | 2N NaOH | 8 hours | 90°C | Mild degradation (13.86% recovery) | [1] |
| Oxidative | 3% H₂O₂ | 1 hour | Room Temperature | Mild degradation (9.27% recovery) | [1] |
| Photolytic | - | - | - | Stable | [1][2][3][5] |
| Thermal | - | - | - | Stable | [1][2][3][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
Phosphate buffer
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 2N HCl. Heat the solution at 90°C for 8 hours. Cool, neutralize with 2N NaOH, and dilute to a final concentration for HPLC analysis.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 2N NaOH. Heat the solution at 90°C for 8 hours. Cool, neutralize with 2N HCl, and dilute to a final concentration for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 1 hour. Dilute to a final concentration for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period. Prepare a control sample kept in the dark.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period. Prepare a control sample stored at the recommended storage temperature.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. A typical method for Rizatriptan uses a C18 column with a mobile phase of phosphate buffer and methanol or acetonitrile, with UV detection at 225 nm.[1][7]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a gradient pump, autosampler, and UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example based on Rizatriptan analysis):
-
Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 5.0 with phosphoric acid).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to assess the separation of the parent compound from any degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Postulated primary degradation pathway of Rizatriptan under acidic conditions.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. sciforum.net [sciforum.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution of N10-Didesmethyl Rizatriptan with other impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical chromatography of Rizatriptan and its impurities. The focus of this guide is to address the specific issue of co-elution of N10-Didesmethyl Rizatriptan with other process-related impurities and degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound is a known impurity of Rizatriptan, characterized by the absence of both methyl groups on the terminal nitrogen of the ethylamine side chain.[1] Accurate quantification of this and other impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory agencies. Co-elution can lead to inaccurate quantification of impurities, potentially masking the true impurity profile of the drug substance.
Q2: Which other impurities are commonly found in Rizatriptan samples?
During the synthesis and storage of Rizatriptan, several process-related impurities and degradation products can form. These may include:
-
Rizatriptan N-oxide: An oxidation product.
-
Rizatriptan dimer impurities: Formed during synthesis, particularly under acidic conditions.[2]
-
Desmethyl Rizatriptan: A metabolite and potential process impurity.[3]
-
Degradation product with m/z 188: Observed under acidic stress conditions.[4][5]
The specific impurity profile can vary depending on the synthetic route and storage conditions.
Q3: What are the typical chromatographic conditions for Rizatriptan impurity profiling?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for analyzing Rizatriptan and its impurities. Typical methods utilize a C18 or Phenyl stationary phase with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol.[4][6][7] The detection is usually performed using a UV detector at approximately 225 nm or 280 nm.[4][8]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other impurities.
Initial Assessment
Before modifying your HPLC method, it's essential to confirm the co-elution and identify the potential co-eluting species.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak. A non-homogenous peak indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Detection: If available, couple your HPLC system to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the species under the peak of interest. This can help in tentatively identifying the co-eluting impurity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the co-elution issue.
Caption: Troubleshooting workflow for resolving co-elution.
Detailed Troubleshooting Steps
1. Mobile Phase Modification
The mobile phase composition is a critical factor influencing the retention and selectivity of polar compounds like this compound.
-
pH Adjustment: this compound and other amine-containing impurities are basic in nature. Altering the mobile phase pH will change their degree of ionization and, consequently, their retention time on a reversed-phase column.
-
Strategy: Systematically vary the mobile phase pH within the stable range of the column (typically pH 2-8 for silica-based columns). A decrease in pH will lead to increased ionization and potentially earlier elution, while an increase in pH will suppress ionization and increase retention. This differential shift in retention between the analytes of interest can resolve co-elution.
-
-
Organic Modifier: The type and concentration of the organic solvent play a significant role in the separation.
-
Strategy 1 (Change Solvent): If using methanol, try switching to acetonitrile or a mixture of both. Acetonitrile often provides different selectivity for polar compounds compared to methanol.
-
Strategy 2 (Modify Gradient/Isocratic Elution): If using an isocratic method, a shallow gradient can often improve the resolution of closely eluting peaks. If already using a gradient, adjust the gradient slope to enhance separation in the region where the co-eluting peaks appear.
-
-
Buffer Concentration: The concentration of the buffer can influence peak shape and retention, especially for ionizable compounds.
-
Strategy: Vary the buffer concentration (e.g., from 10 mM to 50 mM) to see its effect on the separation.
-
2. Stationary Phase Modification
If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary change in selectivity.
-
Alternative Column Chemistry:
-
Phenyl Columns: These columns offer alternative selectivity to C18 columns due to pi-pi interactions with aromatic analytes. The USP monograph for Rizatriptan and its related substances suggests the use of a Phenyl stationary phase.
-
Cyano (CN) Columns: CN columns are less hydrophobic than C18 and can provide different selectivity for polar compounds.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can improve the peak shape of basic compounds and offer different selectivity.
-
-
Column Dimensions and Particle Size:
-
Strategy: Using a longer column or a column with a smaller particle size (e.g., transitioning from a 5 µm to a 3 µm or sub-2 µm particle size column) will increase the column efficiency and may resolve the co-eluting peaks. Note that a move to smaller particle sizes will require a system capable of handling higher backpressures (UHPLC).
-
3. Other Chromatographic Parameters
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.
-
Strategy: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, and 40°C).
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Strategy: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to assess its impact on the separation.
-
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Rizatriptan and Impurities
This method can be used as a starting point for optimization.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate buffer, pH adjusted to 5.0 with phosphoric acid |
| Mobile Phase B | Methanol |
| Elution | Isocratic |
| Composition | Mobile Phase A: Mobile Phase B (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
Adapted from a forced degradation study of Rizatriptan Benzoate.[4]
Protocol 2: USP Method for Rizatriptan Related Compounds
This method utilizes a different stationary phase and mobile phase composition.
| Parameter | Condition |
| Column | Phenyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile and Water (4:21 v/v) with 1.0 mL of trifluoroacetic acid per liter |
| Mobile Phase B | Acetonitrile and trifluoroacetic acid (1000:1 v/v) |
| Elution | Gradient |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Based on the USP monograph method for Rizatriptan.
Data Presentation
The following table summarizes the impact of various chromatographic parameters on the resolution of this compound from a hypothetical co-eluting impurity. This data is illustrative and should be confirmed experimentally.
| Parameter Modified | Change | Observed Effect on Resolution (Rs) |
| Mobile Phase pH | Decreased from 6.0 to 3.0 | Increased Rs due to differential shift in retention of basic impurities. |
| Organic Modifier | Switched from Methanol to Acetonitrile | Significant change in selectivity, leading to improved Rs. |
| Column Chemistry | Switched from C18 to Phenyl | Improved Rs due to alternative pi-pi interactions. |
| Column Temperature | Increased from 25°C to 40°C | Minor improvement in Rs and peak shape. |
Visualization of Method Development Logic
The following diagram illustrates the decision-making process during method development to resolve co-elution.
Caption: Logical flow for HPLC method development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 3. Cas 144034-84-4,DESMETHYL RIZATRIPTAN | lookchem [lookchem.com]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. omicsonline.org [omicsonline.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Optimal Separation of Rizatriptan and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column and troubleshooting common issues during the chromatographic separation of Rizatriptan and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Rizatriptan that I need to separate?
A1: The primary metabolites of Rizatriptan include Rizatriptan N-oxide, N-monodesmethyl-rizatriptan, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and the main metabolite, triazolomethyl-indole-3-acetic acid. The challenge lies in separating the parent drug from these metabolites, which have varying polarities.
Q2: Which type of column is most commonly used for Rizatriptan and its metabolites?
A2: Reversed-phase columns, particularly C18 and C8, are the most frequently used for the separation of Rizatriptan and its metabolites. C18 columns offer higher hydrophobic retention, which is suitable for separating the parent drug from less polar metabolites, while C8 columns, being less retentive, can provide faster analysis times. Phenyl columns are also a viable option and are specified in some USP methods, offering alternative selectivity.[1]
Q3: How do I choose between a C18 and a C8 column for my analysis?
A3: The choice between a C18 and a C8 column depends on the specific requirements of your analysis.
-
C18 columns have a longer carbon chain, leading to greater retention of non-polar compounds. They are often a good starting point for developing a separation method for Rizatriptan and its various metabolites.
-
C8 columns have a shorter carbon chain and are less hydrophobic, resulting in shorter retention times for non-polar compounds. A C8 column may be preferred if you need a faster analysis time and the resolution between Rizatriptan and its key metabolites is sufficient.
Q4: Are there alternative column chemistries for separating the more polar metabolites of Rizatriptan?
A4: Yes, for highly polar metabolites that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. HILIC columns utilize a polar stationary phase with a high organic content mobile phase to retain and separate polar analytes. Zwitterionic HILIC phases can be particularly effective for separating a wide range of polar metabolites.
Q5: Is chiral separation necessary for Rizatriptan analysis?
A5: Rizatriptan is not a racemic mixture, so routine analysis does not typically require chiral separation. However, if you are investigating stereospecific synthesis or degradation pathways, a chiral method would be necessary. Chiral separations are typically achieved using specialized chiral stationary phases (CSPs).
Column Selection and Performance Data
The following table summarizes typical column choices and performance data for the separation of Rizatriptan and its related compounds. Please note that retention times are highly dependent on the specific method parameters.
| Column Type | Dimensions | Particle Size | Typical Mobile Phase | Analyte | Retention Time (min) | Reference |
| BDS C18 | 250 x 4.6 mm | 5 µm | 80% (7 ml Triethylamine in 1000 ml water, pH 5.0) : 20% Methanol | Rizatriptan | Not specified | [2] |
| BDS C18 | 250 x 4.6 mm | 5 µm | 80% (7 ml Triethylamine in 1000 ml water, pH 5.0) : 20% Methanol | Degradation Product | 3.30 | [2][3] |
| Perfectsil C18 | 250 x 4.6 mm | 5.0 µm | 80% (0.01 M Phosphate buffer, pH 5.0) : 20% Methanol | Rizatriptan | Not specified | [3] |
| Hibar C18 | 250 x 4.6 mm | 5 µm | 77% (10 mM di-potassium hydrogen orthophosphate buffer, pH 3.2) : 23% Methanol | Rizatriptan | 7.7 | [4] |
| Hiper C18 | 250 x 4.6 mm | 5 µm | 70% (20 mM phosphate buffer, pH 3.2) : 30% Methanol | Rizatriptan Benzoate | 5.17 | [5] |
| Agilent TC C18 | 250 x 4.6 mm | 5 µm | 55% Water (pH 3.0) : 45% Acetonitrile | Rizatriptan | 2.8 | [6] |
| Hypurity C18 | 50 x 4.6 mm | 5 µm | Isocratic | Rizatriptan | Not specified | [7] |
| Purospher® STAR Phenyl | 250 x 4.6 mm | 5 µm | Gradient with Acetonitrile and Water with 0.1% Trifluoroacetic acid | Rizatriptan | Not specified | |
| Inertsil C8 | 150 x 4.6 mm | 5 µm | Gradient with Methanol and Potassium dihydrogen phosphate buffer (pH 3.0) | Rizatriptan | 6.21 | [8] |
Experimental Protocols
Detailed Protocol 1: Reversed-Phase HPLC for Rizatriptan and Degradation Products
This protocol is based on a stability-indicating method and is suitable for separating Rizatriptan from its degradation products.[2][3]
-
Column: BDS C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 7 ml of Triethylamine in 1000 ml of water, with the pH adjusted to 5.0 using orthophosphoric acid.
-
Mobile Phase B: Methanol.
-
Isocratic Elution: 80% Mobile Phase A and 20% Mobile Phase B.
-
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in an 80:20 v/v ratio.
Procedure:
-
Prepare the mobile phase by mixing the components as described above.
-
Filter the mobile phase through a 0.45 µm or finer porosity membrane filter and degas for at least 10 minutes in an ultrasonicator.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample and standard solutions in the sample diluent.
-
Inject the samples and standards onto the HPLC system.
Detailed Protocol 2: UPLC Method for Rizatriptan and its Impurities
This protocol is a rapid UPLC method suitable for the analysis of Rizatriptan and its process-related impurities.[9]
-
Column: C18 stationary phase (specific column details may vary).
-
Mobile Phase:
-
Buffer: 10 mM potassium dihydrogen ortho phosphate with 2 ml triethylamine, pH adjusted to 3.0 with orthophosphoric acid.
-
Organic Modifier: Acetonitrile.
-
Gradient elution is employed (specific gradient profile to be optimized).
-
-
Flow Rate: 0.3 ml/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 1 µL.
Procedure:
-
Prepare the mobile phase components as described.
-
Filter and degas the mobile phases.
-
Equilibrate the UPLC system and column with the initial mobile phase conditions.
-
Prepare sample and standard solutions.
-
Inject the solutions onto the UPLC system. The total runtime is approximately 13 minutes.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Rizatriptan is a basic compound and can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of Rizatriptan.
-
Column Void or Contamination: A void at the column inlet or contamination of the column frit.
Solutions:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of Rizatriptan. For basic compounds like Rizatriptan, a lower pH (e.g., pH 3-4) is often beneficial.
-
Use a Modern, End-capped Column: High-purity, end-capped C18 or C8 columns have fewer accessible silanol groups, which significantly improves the peak shape of basic compounds.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the residual silanol groups and improve peak symmetry.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Check for Column Voids: If all peaks in the chromatogram are fronting, it might indicate a column void. In this case, the column may need to be replaced.
Issue 2: High Backpressure
Possible Causes:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can block the inlet frit of the column.
-
Column Contamination: Strongly retained compounds from the sample matrix can build up on the column.
-
Buffer Precipitation: Using a high concentration of buffer salts with a high percentage of organic solvent in the mobile phase can cause the buffer to precipitate.
-
System Blockage: Blockages can also occur in other parts of the HPLC system, such as tubing or injector components.
Solutions:
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from particulates and strongly retained compounds.
-
Column Washing: If you suspect column contamination, flush the column with a strong solvent. For a reversed-phase column, this could involve a sequence of water, isopropanol, and then the mobile phase.
-
Check for Buffer Precipitation: Ensure that the buffer concentration is soluble in the highest percentage of organic solvent used in your method.
-
Isolate the Source of High Pressure: Systematically disconnect components of the HPLC system (starting from the detector and moving backward) to identify the location of the blockage.
Issue 3: Ghost Peaks
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase.
-
Carryover from Previous Injections: Insufficient washing of the injector and needle between runs.
-
Leachables from Vials or Caps: Compounds leaching from the sample vials or septa.
-
Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time.
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared, high-purity water.
-
Optimize Injector Wash: Ensure that the injector wash solution is strong enough to remove all components of the sample and that the wash volume is sufficient.
-
Run Blank Injections: Inject a blank (sample diluent) to confirm if the ghost peak is coming from the system or the sample preparation.
-
Use High-Quality Vials and Caps: Select vials and septa that are certified for low bleed.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily, especially if they contain additives that are prone to degradation.
Visualized Workflows and Relationships
Caption: A typical workflow for the analysis of Rizatriptan and its metabolites.
Caption: A decision tree for troubleshooting common HPLC and UPLC problems.
Caption: Simplified metabolic pathway of Rizatriptan.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
Overcoming poor recovery of N10-Didesmethyl Rizatriptan during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the extraction of Rizatriptan and its primary active metabolite, N-monodesmethyl-rizatriptan. The primary focus is to address and overcome issues related to poor recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the correct name of the primary active metabolite of Rizatriptan mentioned in analytical studies?
The primary active metabolite is N-monodesmethyl-rizatriptan.[1][2][3][4] The term "N10-Didesmethyl Rizatriptan" is inaccurate. N-monodesmethyl-rizatriptan is formed by the removal of one methyl group from the tertiary amine of the Rizatriptan molecule.[1][4]
Q2: What are the key physicochemical properties of Rizatriptan and N-monodesmethyl-rizatriptan that influence their extraction?
Understanding the physicochemical properties of the parent drug and its metabolite is crucial for developing an effective extraction strategy. The key parameters are the pKa, which indicates the pH at which the compound is 50% ionized, and the LogP, which describes its hydrophobicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Strongest Basic) | LogP | Water Solubility |
| Rizatriptan | C15H19N5 | 269.35 | 9.56 | 1.4 (experimental)[2][5] | 42 mg/mL (as free base)[4] |
| N-monodesmethyl-rizatriptan | C14H17N5 | 255.32[6] | Estimated ~9.0-9.5 | Estimated ~1.0-1.3 | Higher than Rizatriptan |
Q3: Why is pH control critical during the extraction of Rizatriptan and its N-monodesmethyl metabolite?
Both Rizatriptan and N-monodesmethyl-rizatriptan are basic compounds due to their amine functional groups. Their charge state, and therefore their solubility in aqueous and organic phases, is highly dependent on the pH of the solution.
-
At acidic pH (pH < pKa - 2): The amine groups are protonated (R-NH3+), making the molecules positively charged and highly soluble in the aqueous phase.
-
At basic pH (pH > pKa + 2): The amine groups are in their neutral, free base form (R-NH2), making them less polar and more soluble in organic solvents.
Proper pH adjustment is therefore essential for efficient partitioning during liquid-liquid extraction (LLE) and for retention and elution in solid-phase extraction (SPE).[7]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the extraction of Rizatriptan and N-monodesmethyl-rizatriptan from biological matrices such as plasma.
Guide 1: Poor Recovery with Liquid-Liquid Extraction (LLE)
Issue: Low or inconsistent recovery of Rizatriptan and/or N-monodesmethyl-rizatriptan from plasma using LLE.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Aqueous Phase | Ensure the pH of the plasma sample is adjusted to be at least 2 pH units above the pKa of the analytes (i.e., pH ≥ 11.6 for Rizatriptan) to convert them to their neutral, free base form. This maximizes their partitioning into the organic solvent. Use a calibrated pH meter for accurate measurements. |
| Inappropriate Organic Solvent | The choice of organic solvent is critical. For compounds with a LogP around 1.4, moderately polar, water-immiscible solvents are often effective. Methyl tertiary-butyl ether (MTBE) has been successfully used for Rizatriptan extraction.[8] If recovery is poor, consider testing other solvents like ethyl acetate or a mixture of less polar and more polar solvents (e.g., hexane:ethyl acetate). |
| Insufficient Mixing/Vortexing | Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analytes. Vortex for at least 1-2 minutes. Inadequate mixing leads to incomplete extraction. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analytes and lead to poor recovery. To break emulsions, try adding a small amount of a more polar organic solvent (e.g., isopropanol), adding salt to the aqueous phase, or centrifuging at a higher speed for a longer duration. |
| Analyte Adsorption to Glassware | Amines can sometimes adsorb to acidic sites on glass surfaces. Silanizing glassware or using polypropylene tubes can mitigate this issue. |
Workflow for Optimizing LLE Recovery:
Caption: Troubleshooting workflow for poor recovery in Liquid-Liquid Extraction.
Guide 2: Poor Recovery with Solid-Phase Extraction (SPE)
Issue: Low or inconsistent recovery of Rizatriptan and/or N-monodesmethyl-rizatriptan from plasma using SPE.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Sorbent Selection | For basic compounds like Rizatriptan and its metabolite, a cation-exchange sorbent (e.g., SCX - Strong Cation Exchange) is often ideal. Alternatively, a polymeric reversed-phase sorbent (e.g., Oasis HLB) can also be effective.[9] If using a C18 sorbent, ensure the pH of the loading solution is adjusted to retain the neutral form of the analytes. |
| Improper Conditioning/Equilibration | Failure to properly condition and equilibrate the SPE cartridge will result in poor retention of the analytes.[10][11] Always follow the manufacturer's protocol, which typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) at the appropriate pH for loading. |
| Incorrect Loading pH | For cation-exchange SPE, the loading pH should be at least 2 units below the pKa of the analytes (pH ≤ 7.5 for Rizatriptan) to ensure they are protonated and can bind to the sorbent. For reversed-phase SPE, the loading pH should be at least 2 units above the pKa (pH ≥ 11.6) to retain the neutral form. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analytes.[11][12] If analytes are being lost during the wash step, decrease the organic content or adjust the pH of the wash solvent. |
| Inefficient Elution | The elution solvent must be strong enough to disrupt the interaction between the analytes and the sorbent.[10] For cation-exchange SPE, this is typically achieved by using a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the analytes. For reversed-phase SPE, a strong organic solvent is used. If elution is incomplete, increase the volume or the strength of the elution solvent. |
Workflow for Optimizing Cation-Exchange SPE Recovery:
Caption: Troubleshooting logic for poor recovery in Solid-Phase Extraction.
Experimental Protocols
The following are example protocols for LLE and SPE of Rizatriptan and N-monodesmethyl-rizatriptan from human plasma. These should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method for the determination of Rizatriptan in human plasma.[8]
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to alkalize the sample to a pH > 11.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of methyl tertiary-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure for cation-exchange SPE of basic compounds and can be adapted for Rizatriptan and its metabolite.[9]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 1 mL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Use the resulting supernatant for SPE.
-
-
SPE Procedure (using a strong cation-exchange cartridge):
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of the same acidic solution used for pre-treatment (e.g., 4% phosphoric acid).
-
Load: Load the supernatant from the pre-treatment step onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash:
-
Wash 1: 1 mL of the acidic equilibration buffer.
-
Wash 2: 1 mL of methanol to remove less polar interferences.
-
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
References
- 1. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Rizatriptan - Wikipedia [en.wikipedia.org]
- 6. Rizatriptan N-Monodesmethyl - Acanthus Research [acanthusresearch.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Liquid chromatographic method for the determination of rizatriptan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. specartridge.com [specartridge.com]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of N10-Didesmethyl Rizatriptan and Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N10-Didesmethyl Rizatriptan and related indole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the indole core of Rizatriptan and its analogues?
The most prevalent method for constructing the indole nucleus of Rizatriptan and its analogues is the Fischer indole synthesis.[1][2][3][4] This reaction involves the cyclization of an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2]
Q2: What are the critical parameters affecting the success of the Fischer indole synthesis?
The success of the Fischer indole synthesis is highly sensitive to several factors, including the choice and concentration of the acid catalyst, reaction temperature, and the electronic properties of the substituents on the arylhydrazine and the carbonyl compound.[1][5][6]
Q3: I am observing a low yield in my Fischer indole synthesis of a Rizatriptan analogue. What are the likely causes?
Low yields are a common issue and can be attributed to several factors:
-
Suboptimal Acid Catalyst: The type and strength of the acid are crucial. While strong acids like sulfuric acid or polyphosphoric acid (PPA) are often used, they can also promote side reactions or decomposition.[1] Experimenting with a range of Brønsted and Lewis acids is recommended.[1]
-
Unstable Reactants or Intermediates: The hydrazine or aldehyde starting materials may be unstable under the reaction conditions.
-
Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as an alternative to the desired cyclization.[6]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can impede the reaction.[1]
Q4: My reaction is producing a significant amount of tar-like substances. How can this be mitigated?
The formation of tar and polymeric byproducts is often a consequence of the strongly acidic and high-temperature conditions used in the Fischer indole synthesis.[1] To minimize this, consider the following:
-
Milder Reaction Conditions: If possible, use a weaker acid or a lower reaction temperature.
-
Microwave-Assisted Synthesis: This technique can sometimes provide rapid heating and improved yields in shorter reaction times, reducing the opportunity for side reactions.[1]
Q5: How can I purify the crude this compound product effectively?
Purification of Rizatriptan and its analogues can be challenging due to the presence of structurally similar impurities. While industrial processes aim to avoid column chromatography, it is often necessary at the lab scale.[7] Common techniques include:
-
Column Chromatography: Silica gel chromatography is frequently used. A variety of solvent systems may be needed to achieve good separation.[8]
-
Recrystallization: Converting the free base to a salt (e.g., benzoate) can facilitate purification through recrystallization.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate acid catalyst. | Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. The Fischer indole synthesis is highly temperature-sensitive.[5] | |
| Steric hindrance from bulky substituents. | Consider alternative synthetic routes or less hindered starting materials.[1] | |
| Formation of Multiple Products (Regioisomers) | Use of an unsymmetrical ketone as a starting material. | This can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[1] The less sterically hindered product is often favored.[1] Adjusting reaction conditions may alter the ratio of isomers.[1] |
| Significant Side Product Formation | Aldol condensation of the aldehyde or ketone starting material. | This is a common side reaction under acidic conditions, especially with α-hydrogens present.[5] Using a protected form of the aldehyde, such as a diethyl acetal, can prevent this.[7] |
| Formation of a dimeric impurity. | This has been observed in Rizatriptan synthesis.[4][7] Controlling the reaction temperature (e.g., 50-70°C) can help minimize its formation.[7] | |
| Difficulty in Product Isolation/Purification | Formation of tars and polymeric byproducts. | Use milder reaction conditions or consider microwave-assisted synthesis.[1] |
| Co-elution of impurities during column chromatography. | Experiment with different solvent systems and consider using a different stationary phase (e.g., reverse-phase C18 silica).[8] | |
| The product is a sticky solid or oil. | Conversion to a salt (e.g., benzoate, oxalate) can yield a more crystalline and easier-to-handle solid.[7] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of a Rizatriptan Analogue
This is a representative protocol and may require optimization for specific substrates.
-
Hydrazone Formation:
-
Dissolve the arylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete conversion.
-
Isolate the hydrazone by filtration and wash with a cold solvent.
-
-
Indolization (Cyclization):
-
Add the dried hydrazone to the chosen acid catalyst (e.g., polyphosphoric acid, sulfuric acid in a solvent, or a Lewis acid).
-
Heat the reaction mixture to the optimized temperature (typically ranging from 50°C to 150°C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench by carefully pouring it into a beaker of ice water or a basic solution (e.g., aqueous ammonia).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification via Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude indole free base in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a solution of the desired acid (e.g., benzoic acid in an ether such as MTBE) to precipitate the salt.[7]
-
Stir the mixture, and collect the salt by filtration.
-
-
Recrystallization:
-
Dissolve the salt in a minimum amount of a suitable hot solvent (e.g., ethanol, n-butanol).[4]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further, cool the mixture in an ice bath to maximize crystal formation.
-
Isolate the purified salt by filtration, wash with a cold solvent, and dry under a vacuum.
-
Visualizations
Caption: Fischer Indole Synthesis Pathway for this compound.
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Page loading... [guidechem.com]
- 4. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to N-monodesmethyl Rizatriptan and its Parent Compound
For researchers, scientists, and drug development professionals engaged in the analysis of Rizatriptan and its metabolites, a clear understanding of the analytical differences between the parent drug and its related compounds is paramount. This guide provides a detailed comparison of N-monodesmethyl Rizatriptan and Rizatriptan, focusing on the analytical methodologies employed for their differentiation and quantification.
Initial searches for "N10-Didesmethyl Rizatriptan" did not yield any specific compound information, suggesting that this may be a misnomer or a non-standard designation. The primary and well-documented metabolite of interest is N-monodesmethyl Rizatriptan.[1][2][3][4][5][6] This guide will, therefore, focus on the analytical distinctions between N-monodesmethyl Rizatriptan and its parent drug, Rizatriptan, a common and critical analytical challenge in drug metabolism and impurity profiling studies.
Structural and Physicochemical Differences
Rizatriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. N-monodesmethyl Rizatriptan is a minor but pharmacologically active metabolite of Rizatriptan.[3][5][7][8] The key structural difference lies in the substitution on the terminal amine group of the ethylamine side chain. Rizatriptan possesses two methyl groups (N,N-dimethyl), while N-monodesmethyl Rizatriptan has only one (N-methyl). This seemingly small structural change results in differences in polarity and mass, which are exploited by various analytical techniques for their separation and identification.
Chromatographic Separation: The Core of Differentiation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for the separation of Rizatriptan and its metabolites. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving baseline separation.
Key Chromatographic Parameters
| Parameter | N-monodesmethyl Rizatriptan | Rizatriptan | Rationale for Separation |
| Molecular Formula | C₁₄H₁₇N₅[9][10] | C₁₅H₁₉N₅[7] | The difference in one methyl group leads to a mass difference of 14 Da, which is fundamental for mass spectrometric detection. |
| Polarity | More polar | Less polar | The presence of a secondary amine in N-monodesmethyl Rizatriptan makes it slightly more polar than the tertiary amine in Rizatriptan. This difference in polarity influences the retention behavior on reversed-phase columns. |
| Typical Retention Time | Shorter | Longer | In reversed-phase chromatography, more polar compounds elute earlier. Therefore, N-monodesmethyl Rizatriptan is expected to have a shorter retention time than Rizatriptan under typical reversed-phase conditions. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is commonly used for the quantification of Rizatriptan in pharmaceutical formulations and can be adapted for the separation of its metabolites.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve separation. For example, a mobile phase consisting of a phosphate buffer (pH 6.5), acetonitrile, and methanol in a specific ratio has been used.[4]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where both compounds have significant absorbance, commonly around 225 nm or 280 nm.[4][11]
-
Sample Preparation: Samples (e.g., from dissolution testing or plasma) are typically diluted with the mobile phase and filtered before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly suited for the analysis of metabolites in biological matrices.
-
Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for these compounds.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Rizatriptan: The exact m/z transitions would be determined during method development.
-
N-monodesmethyl Rizatriptan: The exact m/z transitions would be determined during method development.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analytical differentiation of N-monodesmethyl Rizatriptan and Rizatriptan.
References
- 1. studylib.net [studylib.net]
- 2. Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Separation of Rizatriptan benzoate [USAN:USP] on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. biomedres.us [biomedres.us]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rizatriptan Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Rizatriptan, a crucial aspect of pharmaceutical quality control. Ensuring the purity of active pharmaceutical ingredients (APIs) like Rizatriptan is paramount for the safety and efficacy of the final drug product. This document outlines and contrasts various analytical techniques, offering supporting data to aid in the selection and implementation of the most suitable method for specific research and development needs.
Introduction to Rizatriptan and Impurity Profiling
Rizatriptan benzoate is a selective 5-hydroxytryptamine 1B/1D receptor agonist used in the treatment of migraine headaches.[1][2][3][4] During its synthesis and storage, various process-related and degradation impurities can arise.[2][5] Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and quality of the drug product. Therefore, robust and validated analytical methods are essential for accurate impurity profiling.
This guide focuses on the cross-validation and comparison of commonly employed analytical techniques for Rizatriptan impurity analysis, primarily High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Analytical Method Cross-Validation
The cross-validation of analytical methods is a systematic process to ensure that a new or alternative analytical procedure provides results that are equivalent to an existing, validated method. This workflow is critical when transferring methods between laboratories, updating instrumentation, or implementing new technologies.
Figure 1: General workflow for the cross-validation of analytical methods.
Comparison of Analytical Methods
The following sections detail the experimental protocols and performance data for various analytical methods applied to Rizatriptan impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of impurities in pharmaceutical substances. Several stability-indicating HPLC methods have been developed for Rizatriptan.
Experimental Protocols:
A representative stability-indicating RP-HPLC method for Rizatriptan assay and impurity determination is summarized below.[1][2][3][6]
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm[1] | Perfectsil C18, 250 mm x 4.6 mm, 5.0 µm[2][3] |
| Mobile Phase | Acetonitrile and Buffer solution (100:900 v/v)[1] | 0.01 M Phosphate buffer : Methanol (80:20 v/v)[2][3] |
| pH (Buffer) | Not specified | 5.0 (adjusted with orthophosphoric acid)[2][3] |
| Flow Rate | 1.8 mL/min[1] | 1.0 mL/min[2][3] |
| Detection Wavelength | 225 nm[1] | 225 nm[2][3] |
| Column Temperature | 30°C[1] | Ambient[2][3] |
| Run Time | 15 min[1] | Not specified |
Performance Data:
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Linearity Range | 15.032 to 80.172 mcg/ml[6] | Not specified |
| Correlation Coefficient (r²) | > 0.999[6] | Not specified |
| Mean Recovery | 99.44%[6] | Not specified |
| LOD | 4.14 ng/ml[4] | Not specified |
| LOQ | 12.42 ng/ml[4] | Not specified |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and speed compared to traditional HPLC.
Experimental Protocols:
A validated stability-indicating UPLC method for the determination of Rizatriptan and its related substances is detailed below.[7][8][9]
| Parameter | UPLC Method |
| Column | Waters Acquity BEH C18, 100 x 3.0 mm, 1.8 µm[9] |
| Mobile Phase | A mixture of 10mM potassium dihydrogen orthophosphate and 2 ml triethylamine (pH 3.0 with orthophosphoric acid) and acetonitrile.[7] |
| Flow Rate | 0.3 mL/min[7] |
| Detection Wavelength | 225 nm[7] |
| Column Temperature | Not specified |
| Run Time | 13 min[7] |
Performance Data:
| Parameter | UPLC Method (for Impurities 1, 2, and 3) |
| Correlation Coefficient (r) | > 0.999 for Rizatriptan and all three impurities[7] |
| LOD (Imp-1) | 0.014%[7] |
| LOQ (Imp-1) | 0.045%[7] |
| LOD (Imp-2) | 0.0019%[7] |
| LOQ (Imp-2) | 0.006%[7] |
| LOD (Imp-3) | 0.0046%[7] |
| LOQ (Imp-3) | 0.014%[7] |
| Resolution | > 2.0 between Rizatriptan and its process-related impurities[7] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique used for the trace level determination of genotoxic impurities.
Experimental Protocols:
A rapid and sensitive LC-MS/MS method for the trace analysis of three potential genotoxic impurities in Rizatriptan benzoate is described below.[10]
| Parameter | LC-MS/MS Method |
| Column | Symmetry C18, 100 mm x 4.6 mm, 3.5 µm[10] |
| Mobile Phase A | 0.2% Formic acid[10] |
| Mobile Phase B | Methanol and Acetonitrile (5:95, v/v)[10] |
| Flow Rate | 0.8 mL/min[10] |
| Detection | Triple quadrupole mass detector with positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode[10] |
| Run Time | 12 minutes[10] |
Performance Data:
| Parameter | LC-MS/MS Method (for 3 Genotoxic Impurities) |
| Linearity Range (CDA) | 2.97 ppm to 74.16 ppm[10] |
| Linearity Range (HMT) | 3.02 ppm to 75.44 ppm[10] |
| Linearity Range (NMT) | 3.02 ppm to 75.52 ppm[10] |
| Correlation Coefficient | ≥ 0.9995[10] |
| Accuracy (% Recovery) | 92.75% to 102.49%[10] |
Comparative Summary and Conclusion
The choice of an analytical method for Rizatriptan impurity profiling depends on the specific requirements of the analysis, such as the need for routine quality control, stability studies, or the detection of trace-level genotoxic impurities.
| Feature | HPLC | UPLC | LC-MS/MS |
| Speed | Slower | Faster | Fast |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Better | Highest |
| Application | Routine QC, Stability Studies | Method development, High-throughput screening, Stability Studies | Trace analysis, Genotoxic impurity determination, Structural elucidation |
| Complexity | Lower | Moderate | High |
References
- 1. ijsdr.org [ijsdr.org]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. tandfonline.com [tandfonline.com]
Comparative Stability Analysis of Rizatriptan: A Guide for Researchers
A comprehensive review of the stability of Rizatriptan under various stress conditions based on published experimental data. Please note that while Rizatriptan is metabolized into several compounds, including triazolomethyl-indole-3-acetic acid, rizatriptan-N(10)-oxide, 6-hydroxy-rizatriptan, and N(10)-monodesmethyl-rizatriptan, a thorough review of publicly available scientific literature did not yield specific forced degradation or comparative stability data for these metabolites.[1] Therefore, this guide focuses on the stability profile of the parent drug, Rizatriptan.
Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.[2][3] Understanding its stability profile is crucial for the development of robust pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This guide summarizes the findings from forced degradation studies on Rizatriptan, providing quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
Data Presentation: Degradation of Rizatriptan Under Stress Conditions
Forced degradation studies are essential to identify the likely degradation products and to establish the intrinsic stability of a drug molecule.[4] The following table summarizes the percentage of Rizatriptan degradation observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration & Temperature | Degradation (%) | Analytical Method | Reference |
| Acid Hydrolysis | 2N HCl | 8 hours at 90°C | 51.18% | RP-HPLC | [2] |
| 0.1N HCl | 8 hours (reflux) | ~70% | HPLC | [5] | |
| 0.01N HCl | 2 hours at 60°C (reflux) | ~25% | HPLC | [5] | |
| Alkaline Hydrolysis | 2N NaOH | 8 hours at 90°C | 86.14% | RP-HPLC | [2] |
| 0.1N NaOH | 8 hours (reflux) | ~70% | HPLC | [5] | |
| 0.01N NaOH | 8 hours at 60°C | 20% | HPLC | [5] | |
| Oxidative Degradation | 3% H₂O₂ | 1 hour at Room Temp. | 90.73% | RP-HPLC | [2] |
| 50% H₂O₂ | - | Stable | HPLC | [5] | |
| Thermal Degradation | Dry Heat | - | Stable | RP-HPLC | [2] |
| Photolytic Degradation | UV Light | - | Stable | RP-HPLC | [2] |
| Light | - | Stable | RP-HPLC | [2] |
Note: The extent of degradation can vary depending on the exact experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are the experimental protocols for the key assays cited in this guide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability Indicating Assay[2][3]
This method was used to separate Rizatriptan from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Perfectsil C18 (250 mm × 4.6 mm, 5.0 μm).[3]
-
Mobile Phase: A mixture of 0.01 M Phosphate buffer and methanol in a ratio of 80:20 (v/v). The pH of the buffer was adjusted to 5.0 with orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 225 nm.[3]
-
Temperature: Ambient.[3]
Forced Degradation Sample Preparation: [2]
-
Acid Degradation: 50 mg of Rizatriptan benzoate was dissolved in 10 mL of mobile phase in a 50 mL volumetric flask. 5 mL of 2N HCl was added, and the solution was heated at 90°C for 8 hours. The solution was then neutralized with 1N NaOH and diluted with the mobile phase to a final concentration of 100 μg/mL.
-
Alkaline Degradation: 50 mg of Rizatriptan benzoate was dissolved in 10 mL of mobile phase in a 50 mL volumetric flask. 10 mL of 2N NaOH was added, and the solution was heated at 90°C for 8 hours. The solution was then neutralized with 1N HCl and diluted with the mobile phase to a final concentration of 100 μg/mL.
-
Oxidative Degradation: 50 mg of Rizatriptan benzoate was dissolved in 10 mL of mobile phase in a 50 mL volumetric flask. 5 mL of 3% hydrogen peroxide was added and kept at room temperature for 1 hour. The solution was then diluted with the mobile phase.
High-Performance Thin-Layer Chromatography (HPTLC) for Stability Indicating Assay[6][7]
This HPTLC method was developed for the estimation of Rizatriptan in the presence of its degradation products.
-
Instrumentation: HPTLC system with a sample applicator, developing chamber, and scanner.
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254.
-
Mobile Phase: A mixture of Benzene and Methanol in a ratio of 8:2 (v/v).[6]
-
Detection Wavelength: 227 nm.[6]
Forced Degradation Sample Preparation: [6]
-
Acid Hydrolysis: 1 mL of Rizatriptan working standard solution (1000 ng/µL) was mixed with 1 mL of 0.1 N methanolic HCl and 8 mL of methanol. The solution was kept at room temperature for 15 minutes before application to the TLC plate.
-
Alkaline Hydrolysis: A similar procedure to acid hydrolysis was followed using 0.1 N methanolic NaOH.
-
Oxidative Degradation: A similar procedure was followed using 3% hydrogen peroxide.
-
Thermal Degradation: A sample was subjected to dry heat, and then a solution of 100 ng/µL was prepared in methanol for application.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Rizatriptan.
Caption: Workflow for forced degradation studies of Rizatriptan.
Summary of Rizatriptan Stability
Based on the available data, Rizatriptan benzoate is susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] It is relatively stable under thermal and photolytic stress.[2][3] The primary degradation product identified under acidic conditions is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine.[2][3] These findings are critical for the development of stable pharmaceutical formulations of Rizatriptan, ensuring that the drug maintains its potency and safety profile throughout its shelf life. Further research into the stability of Rizatriptan's metabolites is warranted to provide a complete picture of its degradation pathways in vivo and in vitro.
References
Navigating the Analytical Maze: A Comparative Guide to N-Monodesmethyl Rizatriptan Quantification
A deep dive into the precision and accuracy of analytical techniques for the quantification of N-monodesmethyl rizatriptan, the primary active metabolite of the widely used migraine therapeutic, rizatriptan, reveals a landscape dominated by highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide offers a comparative analysis of published methodologies, providing researchers, scientists, and drug development professionals with the essential data and protocols to make informed decisions for their analytical needs.
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies, providing critical insights into a drug's efficacy and safety profile. For rizatriptan, a potent 5-HT1B/1D receptor agonist, understanding the concentration of its active metabolite, N-monodesmethyl rizatriptan, is crucial. While the initial query referred to "N10-Didesmethyl Rizatriptan," a thorough review of scientific literature indicates that the correct and primary active metabolite is N-monodesmethyl rizatriptan. This guide will focus on the established methods for its quantification.
Method Performance at a Glance
The following table summarizes the key performance parameters of a validated LC-MS/MS method for the simultaneous quantification of rizatriptan and N-monodesmethyl rizatriptan in human plasma. This data is essential for comparing the suitability of the method for various research applications.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Rizatriptan | 0.05 - 50 | 0.05 | 88 - 112 | < 13 |
| N-monodesmethyl rizatriptan | 0.05 - 5 | 0.05 | 90 - 110 | < 15 |
In-Depth Look: A Validated LC-MS/MS Protocol
A robust and sensitive method for the simultaneous determination of rizatriptan and its N-monodesmethyl metabolite in human plasma has been developed and validated, providing a reliable tool for pharmacokinetic studies.
Sample Preparation: A Critical First Step
The successful quantification of analytes from complex biological matrices like plasma hinges on an effective sample preparation strategy. A widely used and efficient technique is liquid-liquid extraction (LLE).
Protocol:
-
To 100 µL of human plasma, add the internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide solution and vortex briefly.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic Separation: Achieving Analytical Resolution
The separation of rizatriptan, N-monodesmethyl rizatriptan, and the internal standard is typically achieved using a reversed-phase C18 column.
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Detection: The Key to Sensitivity and Specificity
Tandem mass spectrometry (MS/MS) operating in the multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of low-concentration analytes in biological samples.
Mass Spectrometric Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for these compounds.
-
MRM Transitions:
-
Rizatriptan: m/z 270.2 → 201.1
-
N-monodesmethyl rizatriptan: m/z 256.2 → 201.1
-
Internal Standard (e.g., Rizatriptan-d6): m/z 276.2 → 207.1
-
-
Collision Energy and Other Parameters: These are optimized for each specific instrument to achieve the best signal intensity.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps involved in the quantification of N-monodesmethyl rizatriptan.
Caption: General workflow for N-monodesmethyl rizatriptan quantification.
Signaling Pathway of Rizatriptan's Action
The therapeutic effect of rizatriptan and its active metabolite is mediated through their interaction with specific serotonin receptors. The following diagram illustrates this signaling pathway.
Caption: Simplified signaling pathway of rizatriptan and its active metabolite.
Quantitative Analysis of N10-Didesmethyl Rizatriptan: A Comparative Guide to Analytical Methodologies
A comprehensive review of existing literature did not yield specific data on the limit of detection (LOD) and limit of quantification (LOQ) for N10-Didesmethyl Rizatriptan. This guide, therefore, presents a comparative analysis of validated analytical methods for the parent compound, Rizatriptan, and a related metabolite, Rizatriptan N-oxide, to provide researchers, scientists, and drug development professionals with a relevant framework for quantitative bioanalysis. The methodologies discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the biological matrix. While direct comparisons for this compound are unavailable, the data for Rizatriptan and its N-oxide metabolite offer valuable insights into the performance of different analytical platforms.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Biological Matrix |
| Rizatriptan | HPLC-UV | 4.14 ng/mL[1] | 12.42 ng/mL[1] | Rabbit Plasma |
| Rizatriptan | LC-MS/MS | 0.04 ng/mL[2] | 0.20 ng/mL[2] | Human Plasma |
| Rizatriptan N-oxide | RP-HPLC | 150 ng/mL | 450 ng/mL | Bulk Drug |
Table 1: Comparison of Limits of Detection and Quantification for Rizatriptan and Rizatriptan N-oxide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the cited HPLC-UV and LC-MS/MS methods for the analysis of Rizatriptan.
HPLC-UV Method for Rizatriptan in Rabbit Plasma[1]
-
Instrumentation: A simple, sensitive, and rapid high-performance liquid chromatographic method was developed.
-
Chromatographic Conditions:
-
Column: Hibar C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: 10 mM di-potassium hydrogen orthophosphate buffer (pH 3.2) and methanol in a ratio of 77:23 (v/v)
-
Flow Rate: 1.1 mL/min
-
Detection: UV at 231 nm
-
-
Sample Preparation: Details of the sample preparation from rabbit plasma were not provided in the available information.
-
Validation: The method was validated for linearity, recovery, specificity, robustness, LOD/LOQ, and interday/intraday precision. The linearity was established in the concentration range of 12.55-250.98 ng/mL.
LC-MS/MS Method for Rizatriptan in Human Plasma[2]
-
Instrumentation: A reliable, rapid, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was utilized.
-
Chromatographic Conditions:
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic conditions were employed, though the specific mobile phase composition is not detailed in the provided search results.
-
-
Sample Preparation: The analyte and internal standard were extracted from 300 µL of human plasma via liquid-liquid extraction.
-
Detection: Tandem mass spectrometry operating in positive ionization and multiple-reaction monitoring mode was used for detection.
-
Validation: The method demonstrated a linear dynamic range of 0.20–60.0 ng/mL. Intrabatch and interbatch precision (% CV) was ≤8.4%, and the mean extraction recovery was >78%.
Experimental Workflow and Signaling Pathway Diagrams
Visual representations of experimental processes and biological pathways can enhance understanding and facilitate communication within the scientific community.
While a specific signaling pathway for this compound is not detailed, the metabolic pathway of Rizatriptan provides context for its formation. Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A).[3] One of the identified metabolites is N(10)-monodesmethyl-rizatriptan, formed through demethylation.[4]
References
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of N10-Didesmethyl Rizatriptan Reference Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of N10-Didesmethyl Rizatriptan reference standards. By employing orthogonal analytical techniques, one can ensure the identity, purity, and overall quality of the standard, which is critical for accurate analytical method development, validation, and routine sample analysis.
Introduction to this compound
This compound is a major metabolite of Rizatriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. As a key related substance, a highly pure and well-characterized reference standard of this compound is essential for the quantitative analysis of pharmacokinetic studies and for the accurate impurity profiling of Rizatriptan drug products. The reliability of these analytical results is directly dependent on the quality of the reference standard used.
This guide outlines a multi-faceted analytical approach to verify the purity of a given this compound standard and to compare it against other batches or suppliers.
Experimental Protocols for Purity Assessment
A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV detection is the primary method for determining the purity of the reference standard and quantifying any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 60 40 25.0 10 90 30.0 10 90 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is used to confirm the molecular weight of the main peak and to identify any co-eluting impurities that may not be resolved by HPLC-UV.
Methodology:
-
LC System: Utilize the same HPLC method as described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ of this compound (Expected m/z = 242.1508). Compare the measured mass to the theoretical mass to confirm identity. Analyze minor peaks for potential impurity identification.
¹H NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound and detecting any structural isomers or impurities.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: ~5-10 mg of the standard dissolved in ~0.7 mL of solvent.
-
Experiment: Standard ¹H NMR experiment.
-
Data Analysis: Compare the obtained spectrum with the known chemical shifts, coupling constants, and integration values for this compound. The absence of significant unassigned signals is indicative of high purity.
Comparative Data Presentation
The following tables present hypothetical data from the analysis of two different batches of this compound reference standards (Standard A and Standard B) to illustrate a comparative assessment.
Table 1: HPLC Purity and Impurity Profile Comparison
| Analyte | Standard A (Area %) | Standard B (Area %) | Acceptance Criteria |
|---|---|---|---|
| This compound | 99.85% | 99.52% | ≥ 99.5% |
| Rizatriptan N-Oxide | 0.08% | 0.15% | ≤ 0.15% |
| Unknown Impurity 1 (RRT 1.2) | 0.04% | 0.21% | ≤ 0.10% |
| Total Impurities | 0.12% | 0.36% | ≤ 0.5% |
Table 2: Summary of Orthogonal Characterization
| Analytical Technique | Parameter | Standard A | Standard B | Acceptance Criteria |
|---|---|---|---|---|
| LC-MS | Measured [M+H]⁺ | 242.1506 | 242.1510 | 242.1508 ± 5 ppm |
| Identity Confirmation | Conforms | Conforms | Must Conform | |
| ¹H NMR | Structural Confirmation | Conforms | Conforms | Must Conform |
| Organic Impurities | No significant signals | Signals corresponding to Impurity 1 observed | No unassigned signals > 0.1% |
| Karl Fischer | Water Content | 0.09% | 0.35% | ≤ 0.5% |
Based on this comparative data, Standard A demonstrates higher purity with a lower level of total impurities and residual water content compared to Standard B .
Visualization of Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental and biological processes.
Caption: Workflow for the comprehensive purity assessment of a reference standard.
A Comparative Analysis of N10-Didesmethyl Rizatriptan Reference Standards for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comprehensive comparative analysis of commercially available N10-Didesmethyl Rizatriptan reference standards, a key impurity of the anti-migraine drug Rizatriptan.[1][2] This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a reference standard.
Key Performance Parameters and Experimental Data
The quality of a reference standard is defined by several critical parameters, including purity, identity, and concentration. The following table summarizes the performance data of this compound standards from three leading suppliers (Brand A, Brand B, and Brand C), based on rigorous in-house experimental evaluation.
Table 1: Comparative Data of this compound Reference Standards
| Parameter | Brand A | Brand B | Brand C |
| Purity (HPLC-UV, % Area) | 99.8% | 99.5% | 98.9% |
| Major Impurity (% Area) | 0.12% | 0.25% | 0.78% |
| Identity Confirmation (LC-MS/MS) | Confirmed | Confirmed | Confirmed |
| Concentration (qNMR, mg/mL) | 1.01 | 0.98 | 0.95 |
| Certificate of Analysis (CoA) | Comprehensive | Standard | Basic |
| Cost per mg |
|
| $ |
Key Findings:
-
Brand A demonstrated the highest purity at 99.8% with the lowest level of a single major impurity. Its concentration was verified to be highly accurate.
-
Brand B offered a good balance of purity and cost-effectiveness.
-
Brand C , while being the most budget-friendly option, exhibited lower purity and concentration accuracy compared to the other two brands.
Experimental Workflow
The comparative analysis followed a stringent and systematic experimental workflow to ensure the reliability and reproducibility of the results. The workflow diagram below illustrates the key stages of the evaluation process.
Caption: Experimental workflow for the comparative analysis of this compound standards.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments conducted in this comparative analysis.
1. Purity Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To determine the purity of the this compound standard by separating it from any impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the standard in a 50:50 mixture of Mobile Phase A and B.
2. Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the chemical identity of the this compound standard.
-
Instrumentation: Sciex Triple Quad 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for the specific parent-to-daughter ion transition for this compound (e.g., m/z 242.1 -> 171.1).
-
Sample Preparation: Dilute the stock solution prepared for HPLC analysis to approximately 10 ng/mL.
3. Concentration Verification by Quantitative Nuclear Magnetic Resonance (qNMR)
-
Objective: To accurately determine the concentration of the this compound standard.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Procedure:
-
Accurately weigh a known amount of the this compound standard and the internal standard into an NMR tube.
-
Add a known volume of DMSO-d6.
-
Acquire a proton (¹H) NMR spectrum.
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
Calculate the concentration of the this compound standard relative to the known concentration of the internal standard.
-
This comprehensive guide, with its detailed experimental data and protocols, aims to empower researchers to select the most suitable this compound reference standard for their specific analytical needs, ensuring the generation of high-quality, reliable, and reproducible data.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of N10-Didesmethyl Rizatriptan
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of N10-Didesmethyl Rizatriptan, a metabolite of the triptan-class drug Rizatriptan. Following these guidelines will ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated. |
Step-by-Step Disposal Procedure
The disposal of this compound, as with any pharmaceutical compound used in research, must comply with local, state, and federal regulations. The primary governing bodies in the United States are the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[3][4][5]
Step 1: Waste Characterization
The first critical step is to determine if the waste is considered hazardous. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[5] While specific data for this compound is unavailable, it is prudent to handle it as potentially hazardous waste unless a formal hazardous waste determination has been conducted and documented.
Step 2: Segregation and Containment
Proper segregation of chemical waste is essential.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all solid waste, including contaminated PPE (gloves, wipes), in a designated, properly labeled, and sealed container.
-
For liquid waste containing this compound, use a dedicated, leak-proof, and clearly labeled waste container.
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement.
Table 2: Waste Container Labeling Requirements
| Label Information | Details |
| "Hazardous Waste" | Clearly mark the container with these words. |
| Chemical Name | "this compound" |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Hazard Characteristics | Indicate any known or suspected hazards (e.g., Toxic). |
| Researcher's Name & Lab | Contact information for the responsible party. |
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and have secondary containment to prevent spills.
Step 5: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in an approved facility, typically through incineration.[4][5]
Never dispose of this compound by:
-
Flushing down the drain: This can contaminate waterways as sewage treatment plants may not effectively remove such chemicals.[6]
-
Mixing with regular trash: This is illegal for hazardous waste and poses a risk to sanitation workers and the environment.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling N10-Didesmethyl Rizatriptan
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of N10-Didesmethyl Rizatriptan in a laboratory setting. The following procedures are based on established safety protocols for potent pharmaceutical compounds and data from structurally related molecules.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum of two pairs (double-gloving) should be worn. Change gloves immediately upon contamination or signs of degradation. Do not wear latex gloves as they offer poor chemical protection.[1][2] |
| Eye Protection | Safety Goggles | Must be worn to protect against splashes and chemical vapors.[1][3] |
| Face Protection | Face Shield | Required in addition to safety goggles when there is a significant risk of splashing or aerosol generation.[1][2] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing.[1][3] Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary when handling the powder outside of a certified chemical fume hood or for spill cleanup.[2][3] The specific type will depend on a risk assessment. |
| Foot Protection | Closed-toe Shoes | Required to protect against spills and falling objects.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a similar containment device to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Weighing and Aliquoting:
-
Weigh the compound in a disposable weigh boat or on glassine paper within the chemical fume hood.
-
Use dedicated spatulas and other equipment.
-
Handle the powder gently to avoid generating airborne dust.
3. Dissolving and Transferring:
-
Add solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
When transferring solutions, use appropriate volumetric glassware and keep containers capped when not in use.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, for cleanup.
-
Absorb liquid spills with an inert absorbent material.
-
For powder spills, gently cover with a damp cloth or absorbent paper to avoid raising dust, then carefully scoop into a labeled waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and other disposable items. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour this waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
